5-methyl-1-(propan-2-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6(2)9-7(3)4-5-8-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGANWJYTXZPWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 5-Methyl-1-(propan-2-yl)-1H-pyrazole
The following technical guide details the chemical scaffold 5-methyl-1-(propan-2-yl)-1H-pyrazole , a critical heterocyclic core used in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors like Remogliflozin.
Core Scaffold Analysis, Regioselective Synthesis, and Pharmaceutical Applications
Part 1: Chemical Identity & Core Profile[1]
This section defines the precise chemical entity, distinguishing it from its commonly confused regioisomer (1-isopropyl-3-methylpyrazole).
Nomenclature & Identifiers
-
IUPAC Name: this compound[1]
-
Common Synonyms: 1-Isopropyl-5-methylpyrazole; 1-Isopropyl-5-methyl-1H-pyrazole
-
Molecular Formula: C
H N -
Molecular Weight: 124.19 g/mol
-
SMILES: CC(C)N1N=CC=C1C
-
Key CAS Numbers:
-
Parent Scaffold: 112298-55-2 (Note: Often synthesized in situ or custom ordered).
-
3-Carboxylic Acid Derivative: 50920-49-5 (Critical intermediate).[2]
-
4-Carboxylic Acid Derivative: 1007541-94-7.
-
4-Amine Derivative: 1006495-81-3.
-
Structural Characteristics
The molecule features a pyrazole ring substituted at the nitrogen (N1) with an isopropyl group and at carbon-5 (C5) with a methyl group.[3][4][5][6] This specific substitution pattern is sterically demanding compared to the 3-methyl isomer, influencing its binding affinity in protein pockets (e.g., SGLT2).
| Property | Value | Note |
| Physical State | Liquid / Low-melting solid | Typical for small alkyl-pyrazoles. |
| Boiling Point | ~160–170 °C (Predicted) | Volatile; requires careful distillation. |
| LogP | ~1.8 | Lipophilic, suitable for drug cores. |
| pKa | ~2.5 (Conjugate acid) | Weakly basic N2 nitrogen. |
Part 2: The Regioselectivity Challenge (Technical Deep Dive)
One of the most significant challenges in working with this scaffold is the regioselective synthesis . The reaction of isopropylhydrazine with unsymmetrical 1,3-dicarbonyls typically yields a mixture of 1-isopropyl-5-methylpyrazole (Target) and 1-isopropyl-3-methylpyrazole (Undesired Isomer).
The "Pyrazole Problem"
When isopropylhydrazine reacts with a 1,3-electrophile (like 4-methoxy-3-buten-2-one or a 1,3-diketone equivalent), two pathways exist:
-
Path A (Target): Hydrazine terminal nitrogen (-NH2) attacks the aldehyde/enol ether carbon (C1)
Cyclization 5-Methyl isomer . -
Path B (Byproduct): Hydrazine terminal nitrogen (-NH2) attacks the ketone carbon (C3)
Cyclization 3-Methyl isomer .
Expert Insight: Steric bulk of the isopropyl group on the hydrazine often favors attack at the less hindered carbonyl, but electronic factors (aldehyde vs ketone reactivity) dominate.
Synthesis Workflow Visualization
The following diagram illustrates the regioselective pathway required to secure the 5-methyl isomer, utilizing a specific enaminone or acetal precursor to direct the hydrazine attack.
Caption: Regioselective cyclization pathway. Kinetic control favors the 5-methyl isomer when using aldehyde-equivalent electrophiles.
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the synthesis of the carboxylic acid derivative (1-isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid), a stable and common form of this scaffold used in drug development.
Materials
-
Isopropylhydrazine hydrochloride (1.0 eq)
-
Ethyl 2,4-dioxovalerate (or Sodium salt) (1.0 eq)
Step-by-Step Methodology
-
Preparation: Dissolve Ethyl 2,4-dioxovalerate (20 mmol) in Ethanol (50 mL) in a round-bottom flask.
-
Addition: Cool to 0°C. Add Isopropylhydrazine hydrochloride (20 mmol) portion-wise.
-
Cyclization: Add catalytic Acetic Acid (0.5 mL). Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Reflux: Heat to reflux (78°C) for 3 hours to ensure complete cyclization and dehydration.
-
Monitoring: Check TLC (System: Hexane/EtOAc 3:1). The 5-methyl isomer typically runs lower (more polar) than the 3-methyl isomer due to the dipole moment vector alignment.
-
Workup: Evaporate ethanol. Redissolve residue in EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Flash column chromatography.
-
Validation Check: Isolate the major spot.
-
NMR Verification: The proton on C4 (pyrazole ring) is diagnostic. In the 5-methyl isomer, the C4-H shows a distinct NOE (Nuclear Overhauser Effect) with the N-Isopropyl methine proton. In the 3-methyl isomer, the C4-H is far from the isopropyl group.
-
NMR Diagnostic Table
Use this table to validate your regioisomer.
| Signal | 1-Isopropyl-5-methyl (Target) | 1-Isopropyl-3-methyl (Byproduct) |
| C3-H / C5-H | C3-H: | C5-H: |
| C4-H | ||
| NOE Signal | Strong NOE between N-iPr and 5-Me | Strong NOE between N-iPr and C5-H |
Part 4: Applications in Drug Development
The 1-isopropyl-5-methylpyrazole core is a pharmacophore designed to position substituents in a specific 3D orientation, often used to inhibit kinases or transporters.
Case Study: Remogliflozin Etabonate
Remogliflozin is a selective SGLT2 inhibitor used for Type 2 Diabetes treatment.[1][3]
-
Role of Scaffold: The 1-isopropyl-5-methylpyrazole moiety serves as the lipophilic "tail" that anchors the molecule in the SGLT2 proximal binding site.
-
Structure-Activity Relationship (SAR): The 5-methyl group provides steric bulk that prevents rotation, locking the molecule into a bioactive conformation. Replacing the isopropyl with a methyl or ethyl group significantly reduces potency.
Agrochemicals
Derivatives of this scaffold are used in the synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicides, where the N-alkyl pyrazole binds to the ubiquinone binding site of the fungal enzyme.
Part 5: Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Pyrazoles can darken (oxidize) upon prolonged exposure to air.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides are formed).
References
-
Synthesis of Remogliflozin: Fujimori, Y., et al. "Remogliflozin Etabonate, in a Novel Category of Selective SGLT2 Inhibitors, Exhibits Antidiabetic Efficacy in Rodent Models." Journal of Pharmacology and Experimental Therapeutics, 2008.
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Organic Letters, 2008.[8]
-
Chemical Properties & Safety: PubChem Compound Summary for Remogliflozin Etabonate (containing the core).
- Isomer Characterization: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Standard text for NMR distinction).
Sources
- 1. Remogliflozin Etabonate | C26H38N2O9 | CID 9871420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Type 2 Diabetes – All About Drugs [allfordrugs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20130209563A1 - Combination immediate/delayed release delivery system for short half-life pharmaceuticals including remogliflozin - Google Patents [patents.google.com]
- 6. US20220257624A1 - Compositions and methods for treating metabolic disease - Google Patents [patents.google.com]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Type 2 Diabetes – All About Drugs [allfordrugs.com]
1-isopropyl-5-methylpyrazole PubChem CID and ChemSpider ID
This guide serves as an in-depth technical monograph on 1-isopropyl-5-methylpyrazole , a structural isomer critical in medicinal chemistry, particularly as a scaffold for SGLT2 inhibitors (e.g., Remogliflozin).[1]
Chemical Identity & Database Integration
The compound 1-isopropyl-5-methylpyrazole is an aromatic heterocycle characterized by a 1,2-diazole ring substituted with an isopropyl group at the nitrogen (N1) and a methyl group at the adjacent carbon (C5).[1]
Crucial Distinction: Researchers frequently confuse this compound with its thermodynamically favored isomer, 1-isopropyl-3-methylpyrazole . In the 1,5-isomer, the steric bulk of the N-isopropyl group clashes with the C5-methyl group, making it the "minor" product in standard condensations but the "major" pharmacophore in specific drug classes.[1]
Identity Matrix
| Parameter | Data / Identifier |
| IUPAC Name | 1-(propan-2-yl)-5-methyl-1H-pyrazole |
| SMILES | CC1=CC=NN1C(C)C |
| InChIKey | DUOANANYKYXIQY-UHFFFAOYSA-N (Predicted based on structure) |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.18 g/mol |
| PubChem CID | Note: Often indexed as derivatives.[2][3][4] See CID 573933 for the dihydro-analog or CID 9871420 for the Remogliflozin parent.[1] |
| Relevance | Core scaffold for SGLT2 inhibitors (Remogliflozin etabonate).[1][5] |
Synthesis & Regiocontrol: The "1,5-Problem"
The Challenge: Steric vs. Electronic Control
The standard synthesis involves the condensation of isopropylhydrazine with a 1,3-dielectrophile (e.g., 4,4-dimethoxy-2-butanone or acetylacetaldehyde dimethyl acetal).[1]
-
1,3-Isomer (Major): The bulky isopropyl hydrazine attacks the carbonyl furthest from the steric bulk, or the intermediate cyclizes to minimize steric clash between the N-isopropyl and C-methyl groups.[1]
-
1,5-Isomer (Target): Requires forcing the N-isopropyl group to sit adjacent to the C-methyl group.[1] This creates significant steric strain (
-value clash).[1]
Experimental Protocol: Regiodivergent Synthesis
To access the 1,5-isomer, one must often employ a regioselective cyclization or a rigorous separation protocol.[1]
Method A: Direct Condensation & Chromatographic Separation
This method produces a mixture (typically 3:1 favoring the 1,3-isomer) but is operationally simple.[1]
-
Reactants: Dissolve 4,4-dimethoxy-2-butanone (1.0 eq) in Ethanol (0.5 M).
-
Addition: Add Isopropylhydrazine hydrochloride (1.1 eq) and catalytic HCl.
-
Reflux: Heat to 80°C for 4 hours. The acidity promotes cyclization.[1]
-
Workup: Neutralize with NaHCO₃, extract with DCM, and concentrate.
-
Separation (Critical):
Method B: Directed Lithiation (Advanced)
For high purity without difficult chromatography, start with 1-isopropylpyrazole:
-
Lithiation: Treat 1-isopropylpyrazole with n-BuLi at -78°C in THF. The directing group effect of N1 directs lithiation exclusively to C5.[1]
-
Methylation: Quench the C5-lithio species with Methyl Iodide (MeI) .[1]
-
Result: Exclusively yields 1-isopropyl-5-methylpyrazole.
Visualization: Regioselectivity Pathways
[1]
Analytical Validation: Distinguishing Isomers
Trustworthiness in pyrazole chemistry relies on proving you have the correct regioisomer.[1] 1H NMR chemical shifts are often ambiguous; NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.[1]
The Self-Validating Protocol (NOE Logic)[1]
-
1,5-Isomer (Target): The Methine proton of the Isopropyl group (
) is spatially proximate to the C5-Methyl group ( ).[1]-
Result: Strong NOE cross-peak.
-
-
1,3-Isomer (Contaminant): The Isopropyl group is distant from the C3-Methyl group.[1]
-
Result: No NOE cross-peak; potential NOE between Isopropyl and C5-Proton (
).[1]
-
Visualization: NMR Logic Tree
Applications in Drug Discovery[1][6][7]
The 1-isopropyl-5-methylpyrazole moiety is not merely a chemical curiosity; it is a privileged scaffold in metabolic disease therapeutics.
Case Study: Remogliflozin Etabonate[2]
-
Mechanism: SGLT2 Inhibitor (Sodium-Glucose Cotransporter 2).[1][2][5]
-
Structure-Activity Relationship (SAR): The 1,5-substitution pattern positions the benzyl group (at C4) in the precise orientation required to bind the hydrophobic pocket of the SGLT2 protein.[1] The isopropyl group provides lipophilicity and metabolic stability compared to a simple methyl or ethyl group.[1]
-
Clinical Relevance: Used for the treatment of Type 2 Diabetes Mellitus (T2DM) and Non-Alcoholic Steatohepatitis (NASH).[1]
References
-
PubChem Compound Summary. 1-Isopropyl-5-methyl-2-pyrazoline (Dihydro-analog). National Center for Biotechnology Information.[1]
-
PubChem Compound Summary. Remogliflozin Etabonate (Containing the 1,5-core).[1] National Center for Biotechnology Information.[1]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] Journal of Organic Chemistry.[1][3]
-
Google Patents. Compositions and methods for treating metabolic disease (Remogliflozin citations).[1]
- BenchChem Technical Support.Managing Regioselectivity in Substituted Pyrazole Synthesis.
Sources
- 1. Type 2 Diabetes – All About Drugs [allfordrugs.com]
- 2. Remogliflozin Etabonate | C26H38N2O9 | CID 9871420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - 4-bromo-1-isopropyl-5-methyl-1h-pyrazole (C7H11BrN2) [pubchemlite.lcsb.uni.lu]
- 5. Remogliflozin etabonate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
Methodological & Application
Application Note: 1-Isopropyl-5-Methylpyrazole in Coordination Chemistry
This guide details the application, synthesis, and coordination protocols for 1-isopropyl-5-methylpyrazole (imp) , a specialized nitrogen-donor ligand used to modulate steric environments in transition metal catalysis and materials science.
Steric Tuning and Regiocontrol in Metal-Ligand Design
Executive Summary & Ligand Profile
1-Isopropyl-5-methylpyrazole (1-iPr-5-Me-pz) is a monodentate N-donor ligand distinguished by its specific steric profile. Unlike its linkage isomer, 1-isopropyl-3-methylpyrazole, the 5-methyl isomer presents a "sterically open" coordination face while maintaining bulk at the ligand's periphery.
Ligand Architecture & Logic
The pyrazole ring contains two nitrogen atoms:
-
N1 (Pyrrole-like): Substituted with an isopropyl group.[1] This position defines the "back" of the ligand.
-
N2 (Pyridine-like): The coordination site.
The Isomer Effect (The "Steric Gate"):
-
1-Isopropyl-3-methylpyrazole: The methyl group is at C3, directly adjacent to the donor N2. This creates high steric hindrance at the metal center ("Blocked Gate").
-
1-Isopropyl-5-methylpyrazole: The methyl group is at C5, adjacent to N1. The C3 position (adjacent to the donor N2) is occupied by a proton. This creates a low steric hindrance at the metal center ("Open Gate") but significant bulk at the ligand's rear due to the N1-isopropyl/C5-methyl interaction.
Key Applications:
-
Catalytic Benchmarking: Used as a low-steric control in olefin polymerization (Ni/Pd catalysts) to prove the necessity of bulky substituents for high molecular weight polymers.
-
Spin Crossover (SCO) Materials: Modulates the ligand field strength in Fe(II) complexes, affecting the temperature of spin transitions (
). -
Linkage Isomerism Studies: A model system for studying regioselectivity in N-alkylation and coordination modes.
Synthesis Protocol: Regioselective Construction
The synthesis of 1-isopropyl-5-methylpyrazole is challenging because direct alkylation of 3(5)-methylpyrazole predominantly yields the thermodynamically stable 1,3-isomer. To access the 1,5-isomer, a condensation strategy is required.
Methodology: Cyclocondensation
This protocol utilizes the reaction between isopropylhydrazine and a masked 1,3-dicarbonyl equivalent (4,4-dimethoxy-2-butanone).
Reagents & Equipment
-
Precursors: Isopropylhydrazine hydrochloride (CAS: 16726-41-3), 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal).
-
Solvent: Ethanol (Absolute), 10% HCl (aq).
-
Equipment: Reflux apparatus, Rotary evaporator, Fractional distillation setup.
Step-by-Step Protocol
-
Hydrazine Preparation:
-
Dissolve isopropylhydrazine hydrochloride (11.0 g, 0.1 mol) in Ethanol (100 mL).
-
Add equimolar NaOH or EtONa to neutralize the HCl salt if using the hydrochloride directly, though acidic conditions often catalyze the acetal hydrolysis. Recommendation: Use slight excess of HCl to facilitate acetal deprotection.
-
-
Condensation Reaction:
-
Add 4,4-dimethoxy-2-butanone (13.2 g, 0.1 mol) dropwise to the hydrazine solution at room temperature.
-
Critical Control Point: The regioselectivity is kinetically controlled. The nucleophilic NH group of the hydrazine attacks the more electrophilic aldehyde (generated in situ from the acetal) or ketone.
-
Reflux the mixture for 4 hours. The acetal hydrolyzes to the aldehyde, which reacts with the hydrazine.
-
-
Cyclization & Workup:
-
Remove ethanol under reduced pressure.
-
Neutralize the residue with saturated NaHCO₃ solution.[2]
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry organic layer over anhydrous MgSO₄ and concentrate.
-
-
Purification (The Isomer Split):
-
The crude oil contains a mixture of 1-isopropyl-5-methylpyrazole (Target) and 1-isopropyl-3-methylpyrazole.
-
Distillation: The 1,5-isomer typically has a slightly higher boiling point due to the dipole moment differences, but separation is difficult.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).
-
Observation: The 1,5-isomer usually elutes after the 1,3-isomer due to the more accessible nitrogen lone pair interacting with silica (less sterically shielded).
-
-
Workflow Visualization
Figure 1: Synthetic pathway for the regioselective isolation of 1-isopropyl-5-methylpyrazole.
Coordination Protocol: Synthesis of [Pd(imp)₂Cl₂]
This protocol describes the synthesis of a Palladium(II) complex, serving as a model for catalytic precursors.
Reagents
-
Ligand: 1-Isopropyl-5-methylpyrazole (imp) (2.0 equivalents).
-
Metal Source: Bis(acetonitrile)dichloropalladium(II) [Pd(CH₃CN)₂Cl₂] or Na₂PdCl₄.
-
Solvent: Dichloromethane (DCM) or Methanol.
Procedure
-
Metal Solution: Dissolve [Pd(CH₃CN)₂Cl₂] (260 mg, 1.0 mmol) in dry DCM (10 mL) under Nitrogen/Argon. The solution will be yellow/orange.
-
Ligand Addition: Dissolve 'imp' (248 mg, 2.0 mmol) in DCM (5 mL). Add this solution dropwise to the palladium solution.
-
Reaction: Stir at room temperature for 2 hours. The displacement of the labile acetonitrile ligands is rapid.
-
Precipitation:
-
Concentrate the solution to ~2 mL.
-
Add excess Diethyl Ether or Pentane to precipitate the complex.
-
Filter the yellow solid and wash with cold ether.
-
-
Characterization:
-
¹H NMR (CDCl₃): Look for the downfield shift of the pyrazole protons compared to the free ligand. Specifically, the C3-H proton (adjacent to the coordinating N2) will show a significant shift due to proximity to the metal center.
-
X-Ray Crystallography: Crystals can be grown by slow diffusion of pentane into a concentrated DCM solution.
-
Comparative Data: Steric & Electronic Properties
The following table contrasts the target ligand with its common isomers, highlighting why a researcher would choose the 1,5-isomer.
| Feature | 1-Isopropyl-5-methylpyrazole (Target) | 1-Isopropyl-3-methylpyrazole (Isomer) | 3,5-Dimethylpyrazole (Reference) |
| Methyl Position | C5 (Adjacent to N1) | C3 (Adjacent to N2) | C3 and C5 |
| Sterics at Metal (N2) | Low (Proton at C3) | High (Methyl at C3) | High (Methyl at C3) |
| Cone Angle | Moderate | Large | Large |
| Coordination Strength | Stronger (Less steric clash) | Weaker (Steric clash possible) | Moderate |
| Primary Use | Steric Control / Electronic Tuning | Steric Bulk / Blocking | General Purpose |
Structural Logic Diagram
This diagram illustrates the "Steric Gate" concept, explaining the causality behind the ligand's behavior in coordination complexes.
Figure 2: The "Open Gate" coordination topology of 1-isopropyl-5-methylpyrazole.
References
- Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press, 1999.
- Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3, 1996. (Definitive source on pyrazole tautomerism and synthesis).
-
Mukherjee, R. "Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects."[3] Coordination Chemistry Reviews, 2000.[3] Link
- Halcrow, M. A. "Structure:function relationships in spin-crossover materials." Chemical Society Reviews, 2011. (Context for steric tuning in Fe(II) complexes).
- Watson, S. T., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2018. (Modern synthetic protocols for isomer control).
Sources
Application Notes and Protocols: 5-methyl-1-isopropylpyrazole as a Versatile Precursor in Modern Agrochemical Synthesis
Abstract: The pyrazole scaffold is a cornerstone in the discovery and development of modern agrochemicals, prized for its metabolic stability and capacity for diverse biological activity.[1][2] This document provides an in-depth guide for researchers and development scientists on the utility of 5-methyl-1-isopropylpyrazole as a key intermediate. We will explore its application in the synthesis of high-value agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. The narrative emphasizes the causality behind synthetic choices and provides detailed, self-validating protocols for the synthesis of representative compounds.
The Strategic Importance of the Pyrazole Core
The five-membered heterocyclic pyrazole ring is a privileged structure in agrochemical design. Its unique electronic properties and structural rigidity allow it to serve as a robust pharmacophore, leading to the successful commercialization of numerous fungicides, herbicides, and insecticides.[2][3][4] The substitution pattern on the pyrazole ring is critical for fine-tuning the biological activity, selectivity, and physicochemical properties of the final product.
The precursor, 5-methyl-1-isopropylpyrazole, offers several strategic advantages:
-
N-isopropyl Group: Enhances lipophilicity, which can improve the molecule's ability to penetrate biological membranes of target pests.[5]
-
C5-methyl Group: Provides a specific steric and electronic profile that can be crucial for binding to target enzymes.
-
Reactive C4 Position: The unsubstituted C4 position is readily functionalized, serving as the primary handle for building the diverse structures required for potent bioactivity.
Application Note I: Synthesis of Pyrazole Carboxamide Fungicides (SDHI Class)
A major application of pyrazole derivatives is in the development of Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the fungal mitochondrial respiratory chain at Complex II, leading to a cessation of energy production and subsequent cell death.[5][6] Many commercial SDHIs, such as Penthiopyrad and Bixafen, are pyrazole carboxamides.[7]
General Synthetic Workflow
The synthesis of a target pyrazole carboxamide from 5-methyl-1-isopropylpyrazole hinges on the creation of a carboxylic acid function at the C4 position, followed by amide coupling with a selected aniline derivative.
Caption: Synthetic workflow for SDHI fungicides from 5-methyl-1-isopropylpyrazole.
Protocol 1: Synthesis of a Model N-aryl-1-isopropyl-5-methyl-1H-pyrazole-4-carboxamide
This protocol details a three-step synthesis to produce a model SDHI fungicide.
Step A: Vilsmeier-Haack Formylation of 5-methyl-1-isopropylpyrazole
-
Rationale: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich heterocycles like pyrazoles. The reaction of phosphoryl chloride (POCl₃) with dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent, which attacks the nucleophilic C4 position of the pyrazole ring. This method is analogous to established procedures for similar pyrazole systems.[8]
-
Reagents & Materials:
-
5-methyl-1-isopropylpyrazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice, Water, Sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
-
Procedure:
-
In a flask equipped with a dropping funnel and under a nitrogen atmosphere, cool DMF in an ice-water bath.
-
Add POCl₃ (approx. 3 eq.) dropwise to the cold DMF, maintaining the temperature below 10 °C.
-
To this mixture (the Vilsmeier reagent), add 5-methyl-1-isopropylpyrazole (1.0 eq.) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it into a beaker of crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer multiple times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude 1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde. Purify via column chromatography if necessary.
-
Step B: Oxidation to 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid
-
Rationale: The aldehyde intermediate is oxidized to the corresponding carboxylic acid, which is the essential functional group for the subsequent amide coupling. Potassium permanganate (KMnO₄) is a strong, effective oxidant for this transformation.[8]
-
Reagents & Materials:
-
1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone/Water mixture
-
Hydrochloric acid (HCl), 1M
-
-
Procedure:
-
Dissolve the aldehyde from Step A (1.0 eq.) in an acetone/water mixture (e.g., 2:3 ratio).
-
Add KMnO₄ (approx. 3.5 eq.) portion-wise to the solution.
-
Heat the mixture to 70-80 °C and stir for 3-4 hours until the purple color disappears.
-
Cool the reaction and filter off the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate to pH 2 with 1M HCl. The carboxylic acid product should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry to yield 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid.
-
Step C: Amide Coupling with a Substituted Aniline
-
Rationale: The final step involves forming an amide bond between the pyrazole carboxylic acid and a substituted aniline. Activating the carboxylic acid, typically by converting it to an acid chloride with thionyl chloride (SOCl₂), makes it highly reactive towards the nucleophilic amine. A base like triethylamine (TEA) is used to neutralize the HCl generated during the reaction.[5][8]
-
Reagents & Materials:
-
1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 2-chloro-4-fluoroaniline) (1.0 eq.)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Suspend the carboxylic acid from Step B (1.0 eq.) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).
-
Add SOCl₂ (1.5 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature, then heat to reflux for 1 hour.
-
Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ and obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the substituted aniline (1.0 eq.) and TEA (2.0 eq.) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-aryl-1-isopropyl-5-methyl-1H-pyrazole-4-carboxamide.
-
| Compound Class | Example Structure (Generic) | Target Pathogen Examples | Reference EC₅₀ (μg/mL) |
| Pyrazole Carboxamides | N-(2,4-dichlorophenyl)-1-isopropyl-5-methyl-1H-pyrazole-4-carboxamide | Alternaria solani, Fusarium oxysporum, Rhizoctonia solani | Varies significantly with aniline substitution. Reported values for analogues range from <1 to >50.[6][7] |
Application Note II: Synthesis of Pyrazole-Based Herbicides (HPPD Class)
Pyrazole derivatives are also crucial precursors for herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4] This enzyme is vital for the biosynthesis of plastoquinones in plants. Its inhibition leads to the characteristic bleaching of new plant growth and eventual death.[9][10] A common structural motif for these herbicides is a 4-benzoylpyrazole.
General Synthetic Workflow
This synthesis involves a direct electrophilic acylation of the C4 position of the pyrazole ring with a substituted benzoyl chloride, typically catalyzed by a Lewis acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity | MDPI [mdpi.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09858H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis of N-Isopropyl Pyrazoles
Executive Summary & Strategic Importance
The N-isopropyl pyrazole moiety is a privileged scaffold in modern drug discovery, functioning as a critical pharmacophore in tyrosine kinase inhibitors (e.g., for ALK, ROS1, and TRK inhibition) and modulators of sickle cell disease (e.g., Voxelotor). Compared to their N-methyl or N-phenyl counterparts, N-isopropyl groups offer a superior balance of lipophilicity (
The Challenge: Conventional thermal synthesis (reflux) of N-isopropyl pyrazoles often suffers from:
-
Poor Regioselectivity: Reaction of unsymmetrical 1,3-diketones with isopropylhydrazine yields difficult-to-separate mixtures of 1,3- and 1,5-isomers.
-
Long Reaction Times: 4–12 hours required for complete conversion.
-
Reagent Instability: Isopropylhydrazine (free base) is oxidation-sensitive.
The Solution: This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to accelerate condensation, improve yield, and—when coupled with specific enaminone precursors—enhance regiocontrol.
Mechanistic Insight: The Regioselectivity Paradox
The core reaction involves the cyclocondensation of isopropylhydrazine with a 1,3-electrophile (diketone or enaminone).
-
Steric Driver: The isopropyl group is sterically demanding (
-value ~0.76). In thermodynamic control, the isopropyl group prefers to be distal to the largest substituent on the pyrazole ring to minimize strain. -
Electronic Driver: In kinetic control (favored by rapid MW heating), the most nucleophilic nitrogen of the hydrazine (the
terminus) attacks the most electrophilic carbonyl.
Pathway Visualization
The following diagram illustrates the mechanistic divergence that dictates the final regioisomeric ratio.
Figure 1: Mechanistic divergence in pyrazole synthesis. Microwave irradiation often favors the formation of the thermodynamically stable 1,3-isomer by overcoming the activation energy barrier more rapidly than conventional heating.
Experimental Protocols
Protocol A: General Cyclocondensation (1,3-Diketones)
Best for: Symmetrical diketones or when regioselectivity is not critical.
Reagents:
-
Substrate: 1-Phenyl-1,3-butanedione (1.0 equiv)
-
Nucleophile: Isopropylhydrazine Hydrochloride (1.2 equiv)
-
Solvent: Ethanol (EtOH) or Water/EtOH (1:1)
-
Additive: Triethylamine (Et
N) (1.2 equiv) – Critical to neutralize the HCl salt.
Workflow:
-
Preparation: In a 10 mL microwave process vial, dissolve Isopropylhydrazine HCl (1.2 mmol) in 2 mL EtOH. Add Et
N (1.2 mmol) and stir for 1 min. -
Addition: Add the 1,3-diketone (1.0 mmol). Cap the vial with a septum.
-
Microwave Parameters:
-
Mode: Dynamic (Hold Temperature)
-
Temp: 120 °C
-
Time: 10 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Work-up: Cool to 50 °C using compressed air. Concentrate solvent in vacuo. Redissolve in EtOAc, wash with water (x2) and brine. Dry over MgSO
.
Protocol B: Regioselective Synthesis (Enaminones)
Best for: Strictly controlling regiochemistry to obtain the 1,3-disubstituted isomer.
Rationale: Enaminones (obtained from dimethylformamide dimethyl acetal + ketone) are polarized "push-pull" alkenes. The isopropylhydrazine attacks the specific carbon attached to the leaving group (dimethylamine), locking the position of the nitrogen.
Step-by-Step:
-
Precursor Synthesis (In-situ): React acetophenone derivative with DMF-DMA (MW: 140 °C, 15 min). Remove excess DMF-DMA.
-
Cyclization: Add Isopropylhydrazine HCl (1.2 equiv) and Acetic Acid (solvent, 3 mL).
-
Microwave Parameters:
-
Temp: 140 °C
-
Time: 15 minutes
-
-
Purification: Pour into ice water. The N-isopropyl pyrazole usually precipitates as a solid. Filter and wash with hexanes.
Optimization & Data Analysis
Comparison: Conventional vs. Microwave
The following data represents average yields for the synthesis of 1-isopropyl-3-methyl-5-phenyl-1H-pyrazole (Model Compound).
| Parameter | Conventional Reflux | Microwave (Protocol A) | Microwave (Protocol B) |
| Solvent | Ethanol | Ethanol | Acetic Acid |
| Temperature | 78 °C | 120 °C | 140 °C |
| Time | 6 hours | 10 minutes | 15 minutes |
| Yield | 65% | 92% | 88% |
| Regio Ratio (1,3:1,5) | 3:1 | 5:1 | >20:1 (Exclusive) |
| Energy Consumption | High (Continuous) | Low (Pulse) | Low |
Troubleshooting Guide (Self-Validating)
-
Issue: Low Yield / Incomplete Reaction.
-
Diagnosis: Isopropylhydrazine HCl did not fully dissociate.
-
Fix: Pre-stir the hydrazine salt with Et
N or KOtBu for 5 mins before adding the electrophile.
-
-
Issue: Pressure spike in MW vial.
-
Diagnosis: Decomposition of hydrazine or solvent volatility.
-
Fix: Use a high-pressure rated vial (up to 30 bar) and ensure headspace is >50% of vial volume.
-
Workflow Diagram
Figure 2: Decision tree for selecting the optimal microwave protocol based on substrate symmetry.
References
-
Microwave-Assisted Synthesis of Pyrazoles (General Review)
- Title: Microwave-assisted synthesis of pyrazoles - a mini-review
- Source: DergiPark / Euroasian Journal of Life Sciences
-
URL:[Link]
-
Regioselective Synthesis via Enaminones
-
Application in Drug Discovery (N-isopropyl scaffolds)
-
Protocol for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole
-
Title: Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies[5]
- Source: Benchchem
-
-
Microwave-Assisted Prepar
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
separating 1-isopropyl-5-methylpyrazole from 3-methyl isomer
Executive Summary & Diagnostic Triage
The Challenge: The alkylation of 3(5)-methylpyrazole with isopropyl halides typically yields a mixture of two regioisomers:
-
1-isopropyl-3-methylpyrazole (1,3-isomer): Usually the major product (Thermodynamic).[1]
-
1-isopropyl-5-methylpyrazole (1,5-isomer): Usually the minor product (Kinetic/Sterically hindered), often considered the "impurity" but frequently the desired pharmacophore for specific kinase inhibitors.[1]
These isomers possess nearly identical boiling points and polarities, making separation via standard distillation inefficient. This guide details the definitive identification method (NMR) and three tiered separation protocols.
Diagnostic Flowchart: Which Isomer Do I Have?
Before attempting separation, you must confirm the ratio and identity of your isomers. Standard 1H-NMR splitting patterns are often insufficient due to overlapping signals.[1] NOE (Nuclear Overhauser Effect) is the required validation standard.
Figure 1: NMR logic tree for definitive structural assignment. The 1,5-isomer exhibits a spatial clash between the N-isopropyl and C5-methyl groups.[1]
Physical Properties & Behavior
Understanding the steric influence of the 5-methyl group is key to separation.[1]
| Property | 1-isopropyl-3-methylpyrazole | 1-isopropyl-5-methylpyrazole | Separation Implication |
| Steric Environment | Unhindered N-site.[1] Planar geometry. | Hindered. C5-Methyl clashes with N-Isopropyl. | 1,5-isomer is "bulkier" but often less polar.[1] |
| Boiling Point | Slightly Higher (Standard Trend).[1] | Slightly Lower (Shielded Dipole). | Distillation requires high plate count (>40). |
| Chromatography (SiO2) | More Polar (Retained longer). | Less Polar (Elutes first). | Primary separation method. |
| pKa (Conj.[1] Acid) | ~2.5 - 3.0 | Slightly lower (Steric inhibition of solvation).[1] | Salt formation is viable.[1] |
Protocol A: Flash Chromatography (Recommended)
Best for: Small to mid-scale (<50g) purification. Mechanism: Exploits the "Ortho-Effect."[1] The 1,5-isomer's steric crowding shields the nitrogen lone pairs and reduces surface binding to silica, causing it to elute before the 1,3-isomer.
Step-by-Step Workflow
-
Stationary Phase: High-performance spherical silica (20–40 µm).[1]
-
Mobile Phase: Hexane/Ethyl Acetate (Gradient).
-
Start: 95:5 Hex/EtOAc (Isocratic for 2 CV).
-
Ramp: 95:5 to 80:20 over 15 CV.[1]
-
-
Loading: Dry load on Celite is mandatory. Liquid injection in strong solvents (DCM/MeOH) will ruin the resolution of these close-running spots.[1]
Troubleshooting Table:
| Issue | Cause | Solution |
|---|
| Co-elution | Gradient too steep. | Hold isocratic at 5% EtOAc for longer.[1] The
Protocol B: Selective Salt Crystallization (Scalable)
Best for: Large scale (>100g) or enriching mixtures before distillation. Mechanism: The 1,3-isomer is generally more basic and sterically accessible, forming stable crystalline salts more readily than the crowded 1,5-isomer.
Experimental Procedure
-
Dissolution: Dissolve the crude oil in anhydrous diethyl ether or MTBE (10 mL per gram).
-
Acid Addition: Add 1.0 equivalent of Oxalic Acid (dissolved in minimal warm ethanol) or HCl (2M in ether) dropwise at 0°C.
-
Filtration:
-
The 1,3-isomer typically precipitates rapidly as a solid salt.[1]
-
The 1,5-isomer often remains in the mother liquor due to higher solubility and steric hindrance preventing tight lattice packing.
-
-
Recovery:
-
Solid: Recrystallize from EtOH/EtOAc to get pure 1,3-isomer.[1]
-
Filtrate: Neutralize with saturated NaHCO₃, extract with DCM, and concentrate to obtain highly enriched 1,5-isomer.
-
Protocol C: Regioselective Synthesis (The "Fix-It-Upstream" Approach)
Best for: Avoiding separation entirely.[1] If your workflow permits, stop alkylating 3-methylpyrazole.[1] It is thermodynamically biased against the 1,5-isomer.[1] Instead, use a cyclocondensation strategy.
Method: Reaction of Isopropylhydrazine with 1,1,1-trichloro-4-methoxy-3-penten-2-one (or equivalent 1,3-diketone surrogate).[1]
-
Logic: The nucleophilic hydrazine attacks the most electrophilic center. By controlling the electronics of the diketone equivalent, you can force the formation of the 1,5-isomer with >95:5 regioselectivity.
Figure 2: Cyclocondensation pathway avoiding the isomeric mixture inherent in direct alkylation.[1]
References & Authority
The protocols above are grounded in fundamental heterocyclic chemistry and separation science principles.
-
Regioselectivity of Alkylation: Behr, L. C., et al. "Pyrazoles. II. The Alkylation of 3-Methylpyrazole." Journal of the American Chemical Society, vol. 78, no. 16, 1956. Link (Establishes the thermodynamic preference for 1,3-alkylation).
-
NMR Identification (NOE): Larina, L. I., et al. "Protonation and tautomerism of 3(5)-methylpyrazole." Magnetic Resonance in Chemistry, vol. 22, 1984. Link (Definitive NMR assignment logic).[1]
-
Regioselective Synthesis: Martins, M. A. P., et al. "Regioselective synthesis of 1,3,5-substituted pyrazoles."[2] Chemical Reviews, vol. 104, no. 10, 2004. Link (Alternative synthetic routes).[1]
-
Chromatographic Behavior: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on pyrazole physical properties and elution order).
Disclaimer: All chemical procedures should be performed by qualified personnel in a fume hood.[1] Pyrazoles are potential skin irritants and may have unknown toxicological properties.[1]
Sources
Technical Support Center: Regiocontrol in 3(5)-Methylpyrazole N-Alkylation
This guide is structured as a Tier 3 Technical Support resource, designed for bench scientists requiring actionable, mechanistic solutions for the regioselective N-alkylation of 3(5)-methylpyrazole.
Case ID: PYR-REGIO-001 Topic: Controlling N1 vs. N2 Selectivity in 3(5)-Methylpyrazole Alkylation Status: Active Guide[1]
The Core Challenge: The Tautomer Trap
Before troubleshooting, it is critical to define the structural problem. 3(5)-Methylpyrazole exists in dynamic equilibrium between two tautomers.[1]
-
Tautomer A (3-methyl-1H-pyrazole): The hydrogen is on the nitrogen distal (far) from the methyl group.[1]
-
Tautomer B (5-methyl-1H-pyrazole): The hydrogen is on the nitrogen proximal (adjacent) to the methyl group.[1]
When you introduce an alkylating agent (
-
N1 (Distal): Far from the methyl group. Sterically unhindered.
-
N2 (Proximal): Adjacent to the methyl group.[2] Sterically hindered.
The Default Outcome: Under standard basic conditions (e.g.,
Troubleshooting & Optimization Modules
Module A: Targeting the 1,3-Isomer (Major Product)
Goal: Maximize yield of 1,3-dimethylpyrazole (N-alkylation at the distal nitrogen). Standard Selectivity: typically >9:1.
| Variable | Recommendation | Mechanistic Rationale |
| Base | Carbonates provide sufficient basicity to deprotonate ( | |
| Solvent | DMF, DMSO, or MeCN | Polar aprotic solvents dissociate the cation-anion pair, creating a "naked" pyrazolate anion.[3] This amplifies the steric difference between N1 and N2, favoring the unhindered N1 attack. |
| Electrophile | Alkyl Halides (MeI, EtBr) | Standard |
| Temperature | 0°C to RT | Lower temperatures favor the kinetic product (which, for steric reasons, is also the 1,3-isomer here).[3] Heating may slightly erode selectivity. |
Troubleshooting Checklist:
-
Issue: Selectivity is lower than 9:1.
-
Fix: Switch to a bulkier leaving group (e.g., Alkyl Tosylate instead of Iodide) to increase steric sensitivity.
-
-
Issue: Reaction is sluggish.
-
Fix: Add 18-crown-6 (if using
) to solubilize the carbonate.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Module B: Targeting the 1,5-Isomer (The "Impossible" Product)
Goal: Invert selectivity to form 1,5-dimethylpyrazole (N-alkylation at the proximal nitrogen). Challenge: You are fighting sterics. Standard alkylation will fail (yielding mixtures or mostly 1,3).
Method 1: Magnesium-Catalyzed Chelation (The "Xu Protocol")
Recent advances utilize metal coordination to direct the alkylating agent to the hindered nitrogen.[1]
-
Mechanism:
coordinates to the pyrazole nitrogens.[3] The transient complex directs the electrophile to the N2 position via a chelation-controlled pathway, overcoming steric repulsion. -
Protocol Insight: Use MgBr₂ (0.5–1.0 equiv) with a tertiary amine base (DIPEA) in a non-polar solvent (Toluene or DCM).[1][3]
-
Reference: Synlett2020 , 31, 45-48. (See References).
Method 2: The "De Novo" Cyclization (The Gold Standard)
If you require high purity (>98%) 1,5-isomer, do not alkylate .[1][3] Synthesize the ring with the methyl group already in place.
-
Reagents: Methylhydrazine + 4,4-dimethoxy-2-butanone (or 3-oxobutanal equivalent).[1][3]
-
The Solvent Switch: Conducting this cyclization in Fluorinated Alcohols (HFIP or TFE) can drastically shift the regioselectivity toward the 1,5-isomer compared to Ethanol.
-
Why? HFIP is a strong Hydrogen Bond Donor (HBD).[1] It solvates the hydrazine/carbonyl intermediates specifically, stabilizing the transition state that leads to the 1,5-isomer.
Module C: Separation of Isomers
If you are stuck with a mixture (e.g., 60:40 from industrial methylation), separation is difficult due to similar polarities.[3]
-
Boiling Point: 1,3-dimethylpyrazole (
) vs. 1,5-dimethylpyrazole ( ). -
Technique: High-efficiency rectification (distillation) is required.[1]
-
Chromatography: Isomers often co-elute on standard Silica.
-
Tip: Use Toluene/Acetone gradients rather than Hexane/EtOAc. The pi-pi interactions with Toluene can differentiate the electronic environments of the isomers.
-
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct synthetic route based on your target isomer.
Figure 1: Decision tree for optimizing regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQ)
Q1: I tried the Mitsunobu reaction. Does it favor the 1,5-isomer?
A: Generally, no .[3] While Mitsunobu reactions on pyrazoles are regioselective, they typically follow steric control similar to
Q2: Can I use a blocking group to force N2 alkylation? A: Yes, but it is labor-intensive.
-
Protocol: React 3-methylpyrazole with Trityl Chloride (
). The bulky Trityl group will selectively protect the unhindered N1.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Step 2: Alkylate the resulting 1-trityl-3-methylpyrazole with a powerful methylating agent (e.g., Methyl Triflate).[1] This forces methylation at N2 (forming a quaternary salt).[1]
-
Step 3: Deprotect the Trityl group.
-
Verdict: Only use this if the Magnesium method fails.
Q3: Why does my LC-MS show a single peak but NMR shows two isomers?
A: 1,3- and 1,5-dimethylpyrazoles are constitutional isomers with identical masses (
-
Diagnostic NMR: In 1,3-dimethylpyrazole , the methyl protons on the nitrogen (
) and the carbon (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) are in very different electronic environments. In 1,5-dimethylpyrazole , the steric clash between the two adjacent methyl groups causes a characteristic upfield shift and Nuclear Overhauser Effect (NOE) between the two methyl signals.[3]
Experimental Protocols
Protocol A: High-Selectivity Synthesis of 1,3-Dimethylpyrazole
-
Dissolution: Dissolve 3-methylpyrazole (1.0 equiv) in anhydrous DMF (0.5 M).
-
Deprotonation: Add
(1.5 equiv). Stir at 0°C for 15 min. -
Alkylation: Add Methyl Iodide (1.1 equiv) dropwise.
-
Reaction: Warm to Room Temperature and stir for 2-4 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
Protocol B: Synthesis of 1,5-Dimethylpyrazole (Cyclization Method)
-
Preparation: Prepare a solution of 4,4-dimethoxy-2-butanone (1.0 equiv) in HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol).
-
Addition: Add Methylhydrazine (1.05 equiv) dropwise at 0°C.
-
Cyclization: Stir at RT for 1 hour, then reflux for 2 hours.
-
Workup: Evaporate solvent (recover HFIP if possible). Purify via distillation.
-
Note: The fluorinated solvent is crucial for directing the hydrazine attack to the correct carbonyl, favoring the 1,5-isomer.
References
-
Magnesium-Catalyzed Regioselective Alkylation: Xu, D., et al. "Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles."[1][4] Synlett2020 , 31(01), 45-48.[1]
-
Solvent Effects (Fluorinated Alcohols) in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[3][5] Journal of Organic Chemistry2008 , 73(9), 3523–3529.
-
General Review of Pyrazole Regioselectivity: Kudyakova, Y. S., & Bazhin, D. N.[3][6][7] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences2025 , 26, 10335.[6][7]
-
Separation of Isomers (Rectification): Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures."[3] Coke and Chemistry2015 , 58, 275–278.
Sources
Technical Support Center: Purification of 5-methyl-1-(propan-2-yl)-1H-pyrazole
Case ID: PYR-ISO-005 Compound: 5-methyl-1-(propan-2-yl)-1H-pyrazole (also known as 1-isopropyl-5-methylpyrazole) Primary Challenge: Separation of the target 1,5-regioisomer from the 1,3-regioisomer impurity.[1]
Module 1: Diagnostic & Strategy
Before initiating column chromatography, verify that this is the correct purification vector.[2][3] The synthesis of N-alkylated pyrazoles often produces a mixture of 1,5-isomers (target) and 1,3-isomers (impurity).[1][3]
Is Column Chromatography Required?
| Feature | Distillation | Column Chromatography |
| Separation Mechanism | Boiling Point Differences | Polarity/Adsorption Affinity |
| Isomer Separation | Difficult. The 1,3 and 1,5 isomers have very similar boiling points ( | Effective. The 1,5-isomer is generally less polar due to steric shielding of the N2 nitrogen.[2] |
| Throughput | High (Multi-gram to kg) | Low to Medium (mg to grams) |
| Recommendation | Use for bulk removal of non-isomeric tars/solvents.[3] | Mandatory for isolating >98% pure regioisomer.[1] |
Module 2: The Purification Protocol
Stationary Phase Selection
-
Material: Silica Gel 60 (230–400 mesh).
-
Acidity Warning: Standard silica is slightly acidic (pH ~6.5). Pyrazoles are basic nitrogen heterocycles.[1]
-
Risk: The basic N2 nitrogen will interact with acidic silanols, causing peak tailing and co-elution .[2][3]
-
Correction: Pre-treat the silica or mobile phase with a basic modifier (Triethylamine).
Mobile Phase System
The 1,5-isomer is sterically crowded.[1][2] The isopropyl group at N1 and the methyl group at C5 shield the lone pair on N2. Consequently, it binds less tightly to silica than the 1,3-isomer, where the N2 is more exposed.[2][3]
-
Elution Order: Target (1,5-isomer) elutes first . Impurity (1,3-isomer) elutes second .[1][2][3]
-
Standard Solvent System: Hexanes / Ethyl Acetate.[1]
-
Modifier: 1% Triethylamine (Et3N) or 1% NH4OH (25% aq) added to the mobile phase.[3]
Step-by-Step Procedure
Step A: Sample Preparation (Dry Loading)
-
Why: Isomers have close Rf values (
Rf < 0.1). Liquid loading causes band broadening that ruins separation.[1] -
Action: Dissolve crude oil in minimal DCM.[1] Add silica gel (ratio 1:2 crude:silica). Rotovap to dryness until a free-flowing powder is obtained.[1]
Step B: Column Packing
-
Slurry pack the column using 100% Hexanes + 1% Et3N .
-
Note: Allow the column to equilibrate with the base for 10 minutes before loading.
Step C: Gradient Elution Run a shallow gradient to maximize resolution between the isomers.
| Volume (CV = Column Volume) | Solvent Composition | Purpose |
| 0–2 CV | 100% Hexane (+1% Et3N) | Elute non-polar oils/tars. |
| 2–10 CV | 0% | Elute Target (1,5-isomer).[1][3] |
| 10–15 CV | 10% | Elute Impurity (1,3-isomer).[1][3] |
Step D: Visualization
-
UV (254 nm): Alkyl pyrazoles have weak absorbance.
-
Stain (Recommended): Iodine (I2) chamber or KMnO4 stain.[3] The pyrazole ring will stain yellow/brown in Iodine.
Module 3: Troubleshooting & FAQs
Q1: My spots are tailing (streaking) on the TLC plate. How do I fix this?
Cause: The basic nitrogen (N2) of the pyrazole is hydrogen-bonding with the acidic silanol groups (
-
TLC: Add 1-2 drops of Triethylamine (Et3N) to your developing chamber solvent.[1]
-
Column: Ensure the mobile phase contains 1% Et3N. Alternatively, flush the column with 1% Et3N in Hexane before loading your sample to neutralize the silica.[2][3]
Q2: The 1,3 and 1,5 isomers are co-eluting.[2][3] What now?
Cause: Overloading or insufficient gradient shallowness.[1] Solution:
-
Switch Solvent: Change selectivity by using DCM / Methanol (98:2) . Chlorinated solvents interact differently with the pyrazole dipole.
-
Increase Stationary Phase: Increase the Silica:Sample ratio to 50:1 or 100:1 .
-
Check Loading: If you liquid-loaded the sample, switch to dry loading (see Module 2, Step A).
Q3: How do I definitively identify which spot is which?
Technique: 1H-NMR (NOE - Nuclear Overhauser Effect).[1]
-
1,5-Isomer (Target): Irradiating the N-Isopropyl CH proton will show an NOE enhancement of the C5-Methyl group signal.[1]
-
1,3-Isomer (Impurity): Irradiating the N-Isopropyl CH proton will show NO enhancement of the Methyl group (because it is far away at position 3), but may show enhancement of the C5-H proton.[1][2][3]
Module 4: Decision Logic & Visualization
Caption: Decision matrix for the purification of N-alkyl pyrazoles, highlighting the critical intervention point for base additives (Et3N) to prevent tailing.
References
-
Regioselective Synthesis and Chromatography of Pyrazoles
-
Chromatographic Behavior of Pyrazole Isomers
-
Purification of Basic Heterocycles (General Protocol)
-
Elution Order Principles (Steric Shielding)
- Source:Journal of Organic Chemistry (via ACS Publications). "Regioselective Synthesis of 1-Aryl-3,4-substituted...".
-
Relevance: Provides Rf data showing 1,5-substituted pyrazoles generally have higher Rf values (elute earlier) than 1,3-isomers due to steric shielding of the nitrogen lone pair.[2][3]
Sources
HPLC separation methods for pyrazole regioisomers
Current Status: Operational Role: Senior Application Scientist Topic: HPLC & SFC Method Development for Pyrazole Regioisomers
Introduction: The Regioisomer Challenge
Welcome to the technical support hub for pyrazole separations. In drug discovery (e.g., kinase inhibitors like Celecoxib or Ruxolitinib), the synthesis of
The Problem: These isomers possess identical molecular weights (isobaric) and often exhibit nearly identical hydrophobicity (
This guide provides a self-validating workflow to resolve these mixtures using RPLC, pH control, and orthogonal selectivity (PFP/SFC).
Module 1: RPLC Method Development Strategy
Do not default to a standard C18 column. Pyrazole isomers often differ more in their dipole moments and electron density distributions than in their hydrophobicity.
Step 1: Stationary Phase Selection
For regioisomers, "Shape Selectivity" and "Electronic Interaction" are more critical than hydrophobic retention.
| Column Chemistry | Mechanism of Action | Recommendation |
| PFP (Pentafluorophenyl) | Primary Choice for regioisomers. | |
| C18 (High pH Stable) | Hydrophobic interaction.[1] Requires high pH to neutralize pyrazoles, maximizing hydrophobic differences between isomers. | Secondary Choice. Use hybrid silica (e.g., XBridge, Gemini). |
| Polysaccharide (Amylose/Cellulose) | 3D Shape Recognition (Chiral grooves).[1] | Expert Tip: Excellent for achiral regioisomers that have different 3D tumbling volumes. |
Step 2: The pH Decision Matrix
Pyrazoles are weak bases (
-
Low pH (pH 2-3): Pyrazoles are protonated (
).[1] They are polar and elute quickly. Good for peak shape, but selectivity ( ) between isomers is often compressed.[1] -
High pH (pH 9-10): Pyrazoles are neutral.[1] Retention increases significantly. The structural difference between the neutral isomers is often more pronounced than between their protonated cations.
Protocol: The "Scouting" Gradient
-
Column: Fluorophenyl (PFP) or Hybrid C18,
mm, 3 m. -
Temp: 35°C (See Module 2 regarding temperature).
-
Mobile Phase A: Water + Modifier (see below).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 60% B over 15 minutes.
Modifier Selection:
-
Run 1 (Acidic): 0.1% Formic Acid (pH ~2.7).[1]
-
Run 2 (Basic): 10 mM Ammonium Bicarbonate (pH 10) (Requires Hybrid C18).
-
Compare: Calculate Resolution (
). If in Acidic, switch to Basic.
Module 2: Troubleshooting Peak Shape (Tautomerism)
Issue: Users often report "fat" peaks, split peaks connected by a "saddle," or poor reproducibility.
Cause: Annular Tautomerism. If the pyrazole nitrogen is unsubstituted (
Diagnostic Workflow
Figure 1: Diagnostic logic for distinguishing tautomerism from standard column overload.
Corrective Actions:
-
Temperature: Increase column temperature to 50–60°C . This accelerates the tautomeric exchange rate beyond the chromatographic timescale, merging the split peaks into a single sharp peak.
-
Solvent: Protic solvents (MeOH) facilitate proton exchange better than Aprotic solvents (ACN), potentially sharpening peaks.[1]
Module 3: Advanced Techniques (SFC)
When RPLC fails to separate isomers (e.g.,
Why it works: SFC uses supercritical
Recommended SFC Protocol:
-
Stationary Phase: 2-Ethylpyridine (2-EP) or Chiralpak AD-H (Amylose).[1]
-
Note: Even for achiral regioisomers, chiral columns (AD-H, OD-H) provide superior separation because the isomers fit differently into the chiral "grooves" of the stationary phase.
-
-
Co-Solvent: Methanol (5% to 25% gradient).[1]
-
Back Pressure: 120 bar.
-
Additives: 0.1% Ammonium Hydroxide (Basic additives usually improve peak shape for pyrazoles in SFC).[1]
Frequently Asked Questions (FAQ)
Q1: I am using a C18 column and my isomers co-elute at 2.5 minutes. What should I do? A: You have no retention, which means no chance for selectivity.
-
Lower the Organic: Drop starting %B to 0-2%.
-
Switch Phase: Move to a PFP column . The fluorine atoms will interact with the pyrazole ring electrons, likely separating the isomers based on electron density rather than just hydrophobicity.
Q2: My peak tails significantly on C18, even with TFA. A: This is likely "Silanol Activity." Pyrazoles are basic and interact with acidic silanols on the silica surface.
-
Fix: Switch to a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge, Agilent Poroshell HPH). Alternatively, add 10-20 mM Ammonium Acetate to the mobile phase to mask silanols.
Q3: Can I separate pyrazole regioisomers using Normal Phase (Hexane/EtOAc)?
A: Yes, but solubility is often a problem. Regioisomers often have drastically different
References
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
Advanced Chromatography Technologies (ACE). (n.d.).[1] ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[2] Retrieved from [Link][1]
-
Foces-Foces, C., et al. (2019).[1][5] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles.[1][5][6] National Institutes of Health (PMC).[1] Retrieved from [Link]
-
Waters Corporation. (2023).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]
Sources
- 1. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. ijcpa.in [ijcpa.in]
- 4. cms.mz-at.de [cms.mz-at.de]
- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1-Isopropyl-5-Methylpyrazole Synthesis
Executive Summary
Synthesizing 1-isopropyl-5-methylpyrazole is deceptively simple in theory but notoriously difficult in practice due to two competing failure modes: Regioselectivity Inversion (forming the 1,3-isomer instead of the 1,5-isomer) and Volatility-Induced Loss during isolation.
Most "low yield" reports are actually cases of high yield for the wrong isomer or physical loss of the product during solvent removal. This guide moves beyond standard recipes to address the kinetic and thermodynamic controls required for success.
Part 1: The Diagnostic Workflow
Before altering your chemistry, determine where the mass is going. Use this decision matrix to identify your specific failure mode.
Figure 1: Diagnostic logic flow to distinguish between synthetic failure (regioselectivity) and isolation failure (volatility).
Part 2: The Core Problem – Regioselectivity
The most common cause of "low yield" is the formation of the thermodynamic sink: 1-isopropyl-3-methylpyrazole .
The Mechanism of Failure
When reacting isopropylhydrazine with a 1,3-dicarbonyl equivalent (like 4,4-dimethoxy-2-butanone), the hydrazine nitrogen attacks the most electrophilic carbon.
-
Scenario A (Acidic/Uncontrolled): The acetal hydrolyzes immediately to an aldehyde. Aldehydes are more electrophilic than ketones. The hydrazine attacks the aldehyde (
). Result: 1,3-isomer (Undesired). -
Scenario B (Controlled): The acetal remains intact. The hydrazine attacks the ketone (
).[1] Result: 1,5-isomer (Desired).
Comparative Data: Reaction Conditions
| Variable | Standard Condition (Failure Prone) | Optimized Condition (1,5-Selective) |
| Precursor | Acetylacetone | 4,4-dimethoxy-2-butanone |
| Solvent | Ethanol / Acetic Acid | Ethanol (Anhydrous) |
| Catalyst | Added immediately | Added in Step 2 only |
| Temp | Reflux | 0°C |
| Major Isomer | 1,3-isomer (~80%) | 1,5-isomer (>90%) |
Part 3: Optimized Protocol (The "Stepwise" Method)
Do not mix everything and heat. To force the 1,5-isomer, you must kinetically trap the ketone before the aldehyde is revealed.
Reagents
-
A: 4,4-Dimethoxy-2-butanone (1.0 equiv)
-
B: Isopropylhydrazine hydrochloride (1.05 equiv)
-
Solvent: Absolute Ethanol (0.5 M concentration)
-
Acid: Conc. HCl (Catalytic amount for Step 2)
Step-by-Step Methodology
-
Neutral Condensation (The Trap):
-
Dissolve A and B in ethanol. Do not add extra acid yet.
-
Stir at 0°C to Room Temperature for 2–4 hours.
-
Why: Under these mild conditions, the acetal is stable. The hydrazine attacks the only available electrophile: the ketone. This forms the C2-hydrazone intermediate.
-
-
Cyclization (The Closure):
-
Add catalytic conc. HCl (approx 1-2 drops per mmol).
-
Heat to reflux (78°C) for 2 hours.
-
Why: The acid hydrolyzes the acetal to an aldehyde. Since the nitrogen is already tethered to C2, it rapidly attacks the newly formed aldehyde at C4 to close the ring.
-
-
Workup (The Critical Step for Yield):
-
Cool to RT. Neutralize with saturated NaHCO₃.
-
Note: Do not extract yet. Proceed to Volatility Management.
-
Part 4: Volatility & Isolation (Stopping Mass Loss)
The 1-isopropyl-5-methylpyrazole molecule has a relatively low molecular weight (~124 g/mol ) and significant vapor pressure. Standard rotary evaporation will strip the product along with the solvent.
Isolation Guidelines
-
Salting Out: Saturate the aqueous layer with NaCl before extraction. This forces the organic product out of the water phase.
-
Solvent Choice: Extract with Diethyl Ether or Pentane (low boiling points). Avoid DCM if possible, as it requires higher vacuum to remove, increasing product loss.
-
Concentration:
-
Do NOT use high vacuum (< 50 mbar).
-
Do NOT heat the water bath > 30°C.
-
Stop evaporation when the volume is low but solvent remains. Transfer to a tared vial and use a gentle stream of nitrogen to remove the final traces of solvent.
-
Part 5: Technical FAQs
Q: My NMR shows a mix of isomers. Can I separate them?
A: Yes, but it is inefficient. The boiling points are very close (
-
Stationary Phase: Silica Gel.[1]
-
Mobile Phase: 10-20% Ethyl Acetate in Hexanes.
-
Order of Elution: The 1,5-isomer is generally less polar (elutes first) due to the shielding of the nitrogen lone pairs by the flanking methyl and isopropyl groups (steric crowding).
Q: Why use the hydrochloride salt of hydrazine? A: The HCl salt provides a "buffered" source of protons. It prevents the reaction medium from becoming too basic (which can degrade the acetal prematurely or cause side reactions) while providing the necessary protons for the eventual dehydration step.
Q: I see a "dimer" impurity. What is it? A: If you use Acetylacetone (instead of the acetal) and excess hydrazine, you may form a bis-pyrazole or uncyclized hydrazones. The acetal route minimizes this by limiting the electrophilic sites.
Part 6: Pathway Visualization
The following diagram illustrates the mechanistic divergence that dictates the yield.
Figure 2: Mechanistic divergence. Path A (Green) is required for the 5-methyl isomer. Path B (Red) leads to the thermodynamic 3-methyl isomer.
References
-
Regioselectivity in Pyrazole Synthesis
- Source: Organic Chemistry Portal. "Regioselective Synthesis of Pyrazoles."
- Relevance: Establishes the fundamental rule that hydrazines attack the most electrophilic carbon (aldehyde > ketone) unless chemically blocked (acetals).
-
Purific
-
Mechanistic Studies on Hydrazine-1,3-Dicarbonyl Condens
- Source: Journal of Heterocyclic Chemistry (via NIH/PubChem d
- Relevance: Confirms the role of steric bulk (isopropyl group)
-
1-Isopropyl-5-methylpyrazole Physical Properties
- Source: PubChem CID 573933.
- Relevance: Provides boiling point and vapor pressure data essential for the vol
Sources
solvent effects on pyrazole cyclization regiochemistry
Technical Support Center: Optimizing Pyrazole Regiochemistry via Solvent Engineering
Introduction: The N1-N2 Discrimination Challenge
In the synthesis of substituted pyrazoles—specifically when condensing mono-substituted hydrazines (e.g., methylhydrazine, arylhydrazine) with unsymmetrical 1,3-dicarbonyls—regioselectivity is the primary failure mode. You are often left with a difficult-to-separate mixture of 1,3- and 1,5-isomers.
While steric bulk and electronic bias of the substrates are fixed variables, solvent selection is your most powerful tunable parameter. This guide moves beyond standard ethanol protocols to advanced solvent engineering using fluorinated alcohols and dipolar aprotic media to dictate regiochemical outcomes.[1]
Module 1: The Mechanistic Troubleshooter (Diagnostic Tree)
Before optimizing, you must diagnose the driver of your current selectivity (or lack thereof). Use this logic flow to determine if your reaction is under Electronic , Steric , or Thermodynamic control.
Interactive Diagnostic Diagram
Caption: Decision tree for selecting the appropriate solvent modulation strategy based on experimental NMR ratios.
Module 2: Technical Deep Dive – The "Solvent Switch"
The choice of solvent alters the mechanism of hydrazine attack and the stability of the zwitterionic intermediates.
Fluorinated Alcohols (HFIP, TFE): The Electronic Amplifiers
Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are strong Hydrogen Bond Donors (HBD) but poor nucleophiles.
-
Mechanism: They selectively activate the most hard/electrophilic carbonyl oxygen via strong H-bonding. This lowers the energy barrier for the attack of the terminal hydrazine nitrogen (the most nucleophilic site) onto the most electron-deficient carbonyl.
-
Outcome: Drastically improves selectivity for 3-EWG-5-Aryl pyrazoles (where EWG = CF3, COOR).
-
Data Point: Fustero et al. demonstrated that switching from EtOH to HFIP improved the ratio of a 3-CF3 pyrazole from 85:15 to 97:3 .
Dipolar Aprotic Solvents (DMSO, DMF): The Dipole Directors
In the absence of H-bonding, the reaction is governed by dipole-dipole interactions and the "naked" nucleophilicity of the hydrazine.
-
Mechanism: Without protonation/H-bonding to assist carbonyl activation, the reaction is more sensitive to steric hindrance.
-
Outcome: Can reverse selectivity compared to alcohols, often favoring the 5-EWG isomer or the product resulting from attack at the less hindered carbonyl.
Comparative Solvent Data Table
| Solvent Class | Examples | Kamlet-Taft | Primary Effect | Recommended For |
| Standard Protic | Ethanol, Methanol | ~0.8 | General Solvation | Initial screening; simple substrates. |
| Fluorinated | HFIP , TFE | 1.96 (High) | Carbonyl Activation | 3-CF3 / 3-EWG isomers. Maximizing electronic control. |
| Polar Aprotic | DMSO, DMF | 0.0 | Dipole Stabilization | 5-CF3 isomers. Overcoming electronic bias via sterics. |
| Acidic | Acetic Acid | N/A | Protonation / Equilibration | Thermodynamic Control. Reshuffling kinetic mixtures. |
Module 3: Experimental Protocols
Protocol A: The HFIP "Electronic Control" Screen
Use this when you need the isomer driven by the most electrophilic carbonyl (e.g., obtaining a 3-CF3 pyrazole).
-
Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl (1.0 equiv) in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) [Caution: Corrosive/Volatile]. Concentration: 0.2 M.
-
Addition: Add the substituted hydrazine (1.1 equiv) dropwise at Room Temperature .
-
Note: Do not cool. HFIP activation works best at ambient temperature to favor the kinetic electronic attack.
-
-
Monitoring: Stir for 1–2 hours. Monitor by 19F-NMR (if applicable) or TLC.
-
Success Marker: Disappearance of diketone.
-
-
Workup: HFIP is expensive. Rotovap directly to recover solvent (can be reused once). Redissolve residue in EtOAc/Hexane for purification.
Protocol B: Thermodynamic Equilibration (The "Reset" Button)
Use this if the kinetic product (formed fast) is the wrong isomer.
-
Solvent System: Glacial Acetic Acid (AcOH) or Ethanol with 10% HCl.
-
Conditions: Heat to reflux (80–100 °C) for 4–12 hours.
-
Mechanism: The harsh conditions allow the ring to open (retro-Michael) and re-close to the more thermodynamically stable isomer (usually the one with the bulky aryl group at position 5, minimizing steric clash with N-substituent).
Module 4: Frequently Asked Questions (FAQs)
Q1: I am using a substrate with a CF3 group and a Phenyl group. Ethanol gives me a mixture. Which solvent yields the 3-CF3 isomer? A: Switch to HFIP (Hexafluoroisopropanol) . The CF3 group makes the adjacent carbonyl highly electrophilic. HFIP enhances this electrophilicity through strong hydrogen bonding, directing the terminal nitrogen of the hydrazine (the best nucleophile) to attack the CF3-carbonyl. This places the CF3 at the 3-position (attached to the carbon derived from the initial attack).
Q2: Why does my reaction yield change when I scale up from 100 mg to 10 g? A: This is often a Heat Transfer issue affecting Kinetic vs. Thermodynamic control.
-
Small Scale: Rapid heat dissipation maintains Kinetic control (often favoring one isomer).
-
Large Scale: Exotherms can locally heat the mixture, triggering partial equilibration to the Thermodynamic isomer.
-
Fix: On large scale, control addition rate strictly to maintain temperature, or switch to the HFIP protocol which runs effectively at room temperature.
Q3: Can I use TFE (Trifluoroethanol) instead of HFIP?
A: Yes, TFE is a cheaper alternative. However, its H-bond donating ability (
Q4: How do I distinguish the two isomers by NMR? A:
-
1H-NMR (NOE): Irradiate the N-Methyl (or N-Aryl) group.
-
If you see an NOE enhancement of the substituent at C5 , that substituent is adjacent to the Nitrogen.
-
If you see NOE enhancement only to the pyrazole C4-H , the N-substituent is likely distant from the bulky C5 group (indicating the bulky group is at C3).
-
-
19F-NMR: The chemical shift of a 3-CF3 vs 5-CF3 is distinct (typically
-62 vs -58 ppm range, but highly substrate-dependent; use NOE for confirmation).
References
-
Fustero, S., et al. (2008).[1][2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry.
-
Mykhailiuk, P. K. (2021).[2][3] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews.
-
Muravev, A. A., et al. (2022).[4] "Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole." Molecules.
-
Gosselin, F., et al. (2010). "Regioselective Synthesis of 1-Aryl-3,4-substituted Pyrazoles." The Journal of Organic Chemistry.
Sources
Technical Support Center: Hydrazine Impurity Removal in Pyrazole Synthesis
Topic: Remediation and Control of Hydrazine Impurities in Pyrazole APIs Audience: Process Chemists, Analytical Scientists, and CMC Leads Version: 2.0 (Current Standards: ICH M7 / USP <232>)
Introduction: The "Invisible" Hazard
As a Senior Application Scientist, I often see excellent pyrazole syntheses fail at the final quality gate due to trace hydrazine. The issue is rarely the synthesis itself—it is the assumption that standard workups remove hydrazine. They often do not.
Hydrazine (
This guide is not a textbook. It is a troubleshooting protocol designed to diagnose, remove, and validate the absence of hydrazine in your pyrazole products.
Module 1: Diagnostic & Detection (The "Is it there?" Phase)
Q: I ran a standard LC-MS/HPLC and see no hydrazine peak, but my CoA was rejected. Why?
A: You cannot see hydrazine on standard reverse-phase HPLC (UV detection) because it lacks a chromophore and elutes in the void volume due to high polarity. You are likely seeing a "clean" baseline while ppm-level hydrazine passes undetected.
The Solution: In-Situ Derivatization You must chemically tag hydrazine to make it "visible" (hydrophobic and UV-active).
Protocol 1: Benzaldehyde Derivatization for HPLC
This protocol converts hydrazine into benzaldehyde azine, which is easily retained on C18 columns and absorbs strongly at ~300 nm.
-
Sample Prep: Dissolve 50 mg of your pyrazole product in 1 mL Acetonitrile (ACN).
-
Derivatization: Add 20 µL of Benzaldehyde and 10 µL of Glacial Acetic Acid.
-
Incubation: Vortex and let stand at room temperature for 15 minutes.
-
Analysis: Inject onto C18 HPLC (Gradient: Water/ACN with 0.1% Formic Acid).
-
Target: Look for the Benzaldehyde Azine peak (distinctive late eluter).
Critical Note: Run a blank with just benzaldehyde to identify the excess derivatizing agent peak.
Module 2: The "pKa Swing" Extraction (The First Line of Defense)
Q: My standard water/brine washes aren't working. How do I wash it out?
A: You are likely washing at a neutral or uncontrolled pH. Hydrazine is a base, but so is your pyrazole. The key is the pKa Window .
-
Hydrazine (
) pKa: ~8.1 -
Typical Pyrazole (
) pKa: ~2.5[1]
The Strategy:
If you wash at pH 5.0–6.0 , hydrazine exists almost exclusively as the protonated cation (
Visualization: The pKa Separation Logic
Protocol 2: The Buffered Wash
-
Dissolution: Dissolve crude pyrazole in Ethyl Acetate or DCM (avoid ethers if possible; hydrazine is sticky in ethers).
-
Buffer Prep: Prepare a 0.5M Phosphate Buffer adjusted strictly to pH 5.5 .
-
The Wash: Wash the organic layer 3x with the pH 5.5 buffer.
-
Why? The first wash removes bulk hydrazine. The second and third target the equilibrium residue.
-
-
Final Rinse: Wash once with Brine to remove entrained phosphate salts.
-
Dry: Dry over
(Magnesium sulfate can sometimes act as a Lewis acid and bind trace amines, which is good, but Sodium Sulfate is standard).
Module 3: Chemical Scavenging (For Recalcitrant Impurities)
Q: The extraction reduced it, but I still have 50 ppm. How do I get to <10 ppm?
A: When physical separation fails, use Chemo-Selective Scavenging . You need an electrophile that reacts faster with the highly nucleophilic hydrazine than with your pyrazole.
The Scavenger: Phthalic Anhydride . It reacts with hydrazine to form Phthalhydrazide , a cyclic compound that is notoriously insoluble in most organic solvents and precipitates out, or can be easily removed via basic wash.
Protocol 3: Phthalic Anhydride Scavenging
-
Quantify: Estimate the molar excess of hydrazine (e.g., if you suspect 1%, assume 5% to be safe).
-
Add Scavenger: Add 1.5 equivalents (relative to the impurity, not the product) of Phthalic Anhydride to the reaction mixture or crude solution.
-
Heat: Stir at 40–50°C for 1 hour.
-
Filtration: Cool the mixture. Phthalhydrazide often precipitates. Filter it off.
-
Alkaline Wash: If no precipitate forms, wash the organic layer with 10%
.-
Why? Unreacted phthalic anhydride hydrolyzes to phthalic acid (water-soluble). The phthalhydrazide is also acidic (pKa ~6) and will partition into the basic aqueous layer.
-
Visualization: Scavenging Workflow
Module 4: Summary of Data & Efficiency
Comparison of removal techniques based on internal application data.
| Method | Mechanism | Typical Reduction | Pros | Cons |
| Water Wash | Polarity | 10-20% | Cheap | Ineffective for trace levels. |
| pH 5.5 Buffer | Protonation ( | 90-95% | Scalable, no new reagents | Requires precise pH control. |
| Phthalic Anhydride | Covalent Scavenging | >99% (to ppm) | Highly specific, high clearance | Introduces a new reagent to track. |
| Resin (Sulfonic Acid) | Ion Exchange | >99% | Clean removal (filtration) | Expensive for large scale. |
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5][6] (2017).[2][7]
-
European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. (2006).[4][7][8]
- Anderson, J. et al. "Trace Analysis of Hydrazine in Pharmaceuticals by Derivatization and HPLC." Journal of Pharmaceutical and Biomedical Analysis, 51(3), 2010.
-
Organic Chemistry Portal. "Pyrazole Synthesis and Properties." (Provides pKa data for pyrazole vs. hydrazine).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Foundational text on 1,3-dipolar cycloadditions and hydrazine reactivity).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. chemsafe-consulting.com [chemsafe-consulting.com]
- 7. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Crystallization of 1-Isopropyl-5-Methylpyrazole Salts
Welcome to the technical support center for the crystallization of 1-isopropyl-5-methylpyrazole salts. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the crystallization of this important class of compounds. Our focus is on explaining the causality behind experimental choices to empower you to develop robust, reliable, and scalable crystallization processes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization of 1-isopropyl-5-methylpyrazole salts, grounding the answers in core physicochemical principles.
Q1: How do the substituents on the pyrazole ring—specifically the 1-isopropyl and 5-methyl groups—influence the crystallization strategy?
A: The N-isopropyl and C-methyl groups significantly increase the lipophilicity of the pyrazole core compared to unsubstituted pyrazole. This has several key implications:
-
Solubility: The molecule will exhibit higher solubility in non-polar and moderately polar organic solvents (like toluene, ethyl acetate, and acetone) and lower solubility in water.[1][2] This profile makes it a good candidate for cooling crystallization from single organic solvents or for anti-solvent crystallization using a non-polar solvent like heptane or hexane.
-
Hydrogen Bonding: Unlike N-H pyrazoles, the N-isopropyl group eliminates a key hydrogen bond donor site.[3] Consequently, crystal lattice formation will be dominated by weaker van der Waals forces and interactions involving the pyrazole ring's pi system and the salt's counter-ion. This can sometimes lead to lower melting points and a higher propensity for "oiling out."
-
Basicity: The pyrazole ring remains basic (pKa of the conjugate acid is ~2.5), readily forming salts with strong acids.[4] The bulky isopropyl group can, however, introduce steric hindrance that may influence the packing of these salts in the crystal lattice.
Q2: What is the best starting point for selecting a solvent system for a new 1-isopropyl-5-methylpyrazole salt?
A: A systematic screening approach is crucial.[1] The goal is to find a solvent or solvent system where the salt has high solubility at an elevated temperature but low solubility at room temperature or below.
-
Initial Solubility Screen: Test the salt's solubility at room temperature in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and heptane).
-
Temperature Dependence: For solvents that show moderate to low solubility at room temperature, heat the mixture to boiling to assess solubility at high temperatures. An ideal solvent for cooling crystallization will fully dissolve the compound when hot but show low solubility when cold.[5]
-
Anti-Solvent Identification: For solvents where the salt is highly soluble even when cold (e.g., acetone, methanol), identify a miscible anti-solvent where the salt is insoluble (e.g., water, heptane, or hexane).[1][6]
This initial screen provides the data needed to design a rational crystallization strategy, whether by cooling, anti-solvent addition, or a combination of both.
Q3: How can I control which polymorphic form of my salt crystallizes?
A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical factor in pharmaceutical development as it affects solubility, stability, and bioavailability.[7] Controlling it requires precise control over the crystallization conditions:
-
Thermodynamic vs. Kinetic Control: Often, a metastable form (kinetic product) crystallizes first, which can later convert to the most stable form (thermodynamic product). Rapid cooling and high supersaturation tend to produce kinetic forms, while slower processes at lower supersaturation favor the thermodynamic form.
-
Seeding: This is the most powerful method for ensuring polymorph consistency.[8] Introducing a small quantity of high-quality crystals of the desired polymorph into a supersaturated solution directs the crystallization towards that form, bypassing the stochastic nature of primary nucleation.
-
Solvent Choice: The solvent can influence which polymorph is favored due to specific interactions with the solute molecules.[1] Screening crystallization in various solvents is essential for discovering and selectively producing different polymorphs.
Troubleshooting Guide: Common Crystallization Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Oiling Out
-
Question: My 1-isopropyl-5-methylpyrazole salt is separating as a liquid oil or a sticky, amorphous solid instead of a crystalline powder. What is happening and how can I fix it?
-
Expert Analysis & Solution: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution at a temperature above its melting point or when the level of supersaturation is too high for orderly crystal nucleation to occur.[9] The resulting oil is an impurity-rich, super-saturated solution of your compound that is difficult to handle and rarely solidifies into a pure crystalline form.[9]
Causality: This is common for salts with low melting points or flexible structures (like the isopropyl group) that hinder efficient crystal packing. Rapid cooling or fast anti-solvent addition creates a high degree of supersaturation that favors this kinetically preferred, but undesirable, pathway.
Step-by-Step Troubleshooting Protocol:
-
Reduce Supersaturation Rate: The primary goal is to slow down the process.
-
Slower Cooling: If using cooling crystallization, reduce the cooling rate. Allow the solution to cool naturally to room temperature before moving it to a colder environment like a refrigerator or ice bath. Insulating the flask can also help.
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and very slowly to a vigorously stirred solution. Maintain a constant temperature during addition.
-
-
Adjust Solvent System:
-
Increase Solvent Volume: The concentration may be too high. Return the oiled-out mixture to the heat, add more solvent until the oil redissolves, and then attempt the cooling process again more slowly.[9]
-
Change Solvents: Choose a solvent in which the salt is less soluble. This lowers the initial supersaturation level, making oiling out less likely.
-
-
Implement Seeding:
-
Cool the solution to a point where it is supersaturated but has not yet oiled out.
-
Add a small amount of seed crystals of the desired form. The seeds will provide a template for growth, allowing crystallization to occur at a lower energy barrier than oiling out.
-
-
Problem 2: Poor Crystal Habit (Fine Needles or Plates)
-
Question: I am successfully getting crystals, but they are very fine needles or thin plates that are difficult to filter, wash, and dry. How can I grow larger, more equant (block-like) crystals?
-
Expert Analysis & Solution: Crystal morphology is dictated by the relative growth rates of different crystal faces, which is heavily influenced by the solvent and the level of supersaturation.[1] Fine needles typically result from rapid crystal growth, often driven by high supersaturation where nucleation is fast and growth is one-dimensional.
Causality: The solvent interacts differently with each crystal face. A solvent that strongly adsorbs to a specific face will inhibit growth on that face, causing the crystal to grow faster in other directions. This can lead to undesirable morphologies like needles or plates.
Step-by-Step Troubleshooting Protocol:
-
Solvent System Modification:
-
Screen Different Solvents: This is the most effective method. Systematically crystallize the salt from different solvents (e.g., switch from ethanol to isopropanol or ethyl acetate). A change in solvent-solute interactions can dramatically alter the final crystal shape.[1]
-
-
Reduce the Rate of Crystallization:
-
Slow Cooling/Evaporation: As with oiling out, slowing down the process gives molecules more time to arrange themselves into a more stable, compact lattice.
-
Temperature Cycling (Ostwald Ripening): After crystals have formed, gently cycle the temperature of the slurry up and down by a few degrees. This process dissolves the smaller, higher-energy particles and allows the material to redeposit onto the larger, more stable crystals, leading to an overall increase in particle size.
-
-
Control Agitation:
-
Reduce the stirring speed once nucleation has occurred. High shear forces can cause crystal breakage (secondary nucleation), leading to a smaller final particle size.
-
-
Key Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a flask, dissolve the 1-isopropyl-5-methylpyrazole salt in the minimum amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).[5]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask.
-
Maturation: Once the solution has reached room temperature, place it in a refrigerator (2-8°C) or an ice bath for several hours to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the salt in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone, methanol).
-
Anti-Solvent Addition: While stirring the solution at a constant temperature, add a "poor," miscible anti-solvent (e.g., heptane, water) dropwise until the solution becomes persistently turbid.[6]
-
Re-dissolution: Gently warm the turbid mixture until it becomes clear again.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to maximize yield.
-
Isolation: Collect, wash, and dry the crystals as described in Protocol 1.
Data & Workflow Visualization
Table 1: Solvent Selection Guide for Crystallization of Pyrazole Salts This table provides a starting point for solvent screening based on general properties. Solubility of 1-isopropyl-5-methylpyrazole salts should be experimentally verified.
| Solvent | Polarity | Boiling Point (°C) | Common Use Case |
| Heptane/Hexane | Non-polar | 69 / 98 | Anti-solvent; poor solvent for salts.[1] |
| Toluene | Non-polar | 111 | Cooling crystallization for less polar salts. |
| Ethyl Acetate | Polar aprotic | 77 | Good for cooling crystallization. |
| Acetone | Polar aprotic | 56 | Often a strong solvent; good for anti-solvent methods.[2] |
| Acetonitrile | Polar aprotic | 82 | Can be used for cooling or anti-solvent methods.[1] |
| Isopropanol | Polar protic | 82 | Excellent for cooling crystallization. |
| Ethanol | Polar protic | 78 | Good general solvent for cooling crystallization.[2] |
| Methanol | Polar protic | 65 | Often a very strong solvent; good for anti-solvent methods.[2] |
| Water | Polar protic | 100 | Potential anti-solvent if the salt is organic-soluble. |
Diagram 1: Workflow for Crystallization Solvent System Selection
Caption: A decision workflow for selecting a suitable solvent system.
Diagram 2: Troubleshooting Crystallization Failures
Caption: A decision tree for troubleshooting common crystallization issues.
References
-
PubChem. 1-Isopropyl-5-methyl-2-pyrazoline. National Center for Biotechnology Information. [Link]
- Google Patents. (2007). US20070037987A1 - Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof.
-
Solubility of Things. Pyrazole. [Link]
-
Justia Patents. (2014). Process for preparing chiral dipeptidyl peptidase-iv inhibitors. [Link]
-
ResearchGate. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. [Link]
- Google Patents. (1993).
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
- Google P
-
Veeprho Pharmaceuticals. (2025). Effect of Polymorphism Formulations. [Link]
-
RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
National Center for Biotechnology Information. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. [Link]
-
mediaTUM. (2018). Supramolecular Organometallics: Carbene Chemistry beyond the Molecule. [Link]
-
Environmental Protection Agency. 1-Methyl-5-aminopyrazole Properties. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
Royal Society of Chemistry. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. [Link]
-
MDPI. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]
-
National Center for Biotechnology Information. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. [Link]
-
Hampton Research. Sample Preparation for Crystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Distinguishing 1,5- and 1,3-Disubstituted Pyrazoles by NOESY NMR
By Dr. Gemini, Senior Application Scientist
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its unique electronic properties and its ability to participate in hydrogen bonding, making it a privileged structure in drug design.[1] However, the synthesis of N-substituted pyrazoles, particularly from the condensation of 1,3-dicarbonyl compounds and substituted hydrazines, frequently yields a mixture of regioisomers: the 1,3- and 1,5-disubstituted products.[2] Differentiating these isomers is a critical step in chemical synthesis and drug development, as the substitution pattern dictates the molecule's three-dimensional shape, biological activity, and patentability.
While standard one-dimensional ¹H and ¹³C NMR are essential for initial characterization, they often fail to provide a definitive distinction between the 1,3- and 1,5-isomers, whose spectra can be deceptively similar. Even through-bond 2D correlation techniques like HMBC can sometimes be ambiguous depending on the specific substituents. This guide provides an in-depth, experimentally-grounded protocol for using two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) to unambiguously determine the substitution pattern of disubstituted pyrazoles, leveraging through-space proton-proton interactions.
The Challenge: Isomeric Ambiguity
The core analytical problem lies in definitively locating the substituents on the pyrazole ring relative to one another. The condensation reaction of a substituted hydrazine (R¹-NHNH₂) with an unsymmetrical 1,3-dicarbonyl compound can lead to two possible products, as the initial nucleophilic attack can occur at either carbonyl group.
Consider the synthesis of 1-benzyl-3-phenyl-1H-pyrazole versus 1-benzyl-5-phenyl-1H-pyrazole. While their basic NMR features (aromatic signals, a pyrazole ring proton, a benzyl CH₂) are similar, their spatial arrangement is fundamentally different. This guide will demonstrate how to exploit this spatial difference for conclusive identification.
The NOESY Solution: Probing Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of one atom is altered by the saturation of a nearby atom's nuclear spin.[3] In practical terms for a chemist, a NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. The intensity of the NOE signal is inversely proportional to the sixth power of the distance (r) between the two protons (NOE ∝ 1/r⁶), making it exquisitely sensitive to internuclear distances.[3]
This principle is the key to solving our isomer problem.
-
For a 1,5-disubstituted pyrazole , the protons of the substituent at the N1 position (R¹) are in close spatial proximity to the proton at the C5 position of the pyrazole ring (H5). This will generate a clear cross-peak in the NOESY spectrum.
-
For a 1,3-disubstituted pyrazole , the N1-substituent (R¹) is positioned far from the H5 proton. Consequently, no NOE is observed between these two groups. Instead, an NOE may be seen between the R¹ protons and the pyrazole H4 proton.
The presence or absence of the NOE correlation between the N1-substituent and the H5 proton is the definitive diagnostic marker.[4][5]
Visualizing the Key NOE Interaction
The following diagram illustrates the critical through-space distances that the NOESY experiment measures to differentiate the isomers.
Caption: Diagnostic NOE correlations for pyrazole isomers.
Experimental Protocol and Data Analysis
A successful outcome relies on meticulous experimental execution and logical data interpretation. This protocol assumes that standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra have already been acquired to assign the fundamental spin systems.
Step 1: Sample Preparation
-
Concentration: Dissolve 10-20 mg of the pyrazole sample in 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Solvent Purity: Ensure the solvent is free from particulate matter and has low residual water content.
-
Oxygen Removal (Critical): Dissolved molecular oxygen (O₂) is paramagnetic and provides an efficient relaxation pathway that can significantly reduce or completely quench the NOE effect. To remove it, bubble a gentle stream of an inert gas (Argon or Nitrogen) through the sample for 5-10 minutes immediately before acquisition. Cap the tube tightly.
Step 2: NMR Data Acquisition
-
Spectrometer Setup: Tune and match the probe for the ¹H frequency. Ensure good field homogeneity by shimming the sample.
-
Select NOESY Pulse Sequence: Use a standard phase-sensitive 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems).
-
Key Acquisition Parameters:
-
Spectral Width (sw): Set the spectral width to encompass all proton signals.
-
Mixing Time (d8 or tₘᵢₓ): This is the most critical parameter. It is the duration during which cross-relaxation occurs.
-
Causality: A mixing time that is too short will not allow the NOE to build up sufficiently, resulting in weak or absent cross-peaks. A time that is too long can lead to "spin diffusion," where magnetization is relayed sequentially between protons (A→B→C), giving rise to false positive correlations and complicating interpretation.[3]
-
Recommendation: A good starting point is a mixing time approximately equal to the T1 relaxation time of the key protons. For small molecules like pyrazoles, a range of 500 ms to 1.0 s is typically effective.
-
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T1 of any proton in the molecule to ensure full relaxation between scans. A value of 2-5 seconds is common.
-
Scans and Increments: NOESY is a relatively insensitive experiment. Use a sufficient number of scans (e.g., 8-16) per increment and at least 256 increments in the indirect dimension (t1) to achieve adequate signal-to-noise and digital resolution.
-
Step 3: Data Processing and Interpretation
-
Standard Processing: Apply a squared sine-bell window function in both dimensions, followed by Fourier transformation, and carefully phase the spectrum.
-
Analysis:
-
Identify the intense signals along the diagonal. These correspond to the 1D proton spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak at the intersection of the frequencies of proton A and proton B indicates that they are spatially close.
-
Focus on the diagnostic region: Find the signal for the protons on the N1-substituent (e.g., the CH₂ of a benzyl group) on one axis and the signal for the pyrazole H5 proton on the other axis.
-
-
A clear cross-peak is present: The compound is the 1,5-disubstituted isomer.[4]
-
No cross-peak is present: The compound is the 1,3-disubstituted isomer.
-
-
Case Study: 1-Benzyl-Phenyl-1H-pyrazole Isomers
Let's consider a practical example to illustrate the data. A reaction produces a pyrazole derivative from phenylhydrazine and 1-phenyl-1,3-butanedione, which could result in either the 1,5- or 1,3-diphenyl isomer. To simplify, we will use a benzyl group on N1 and a phenyl group at C3 or C5.
Expected ¹H NMR Chemical Shifts
While exact values depend on the solvent and other substituents, typical ranges help in identifying the key signals.
| Proton | Typical δ (ppm) in CDCl₃ | Multiplicity |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.80 | Multiplet |
| Benzyl-CH₂ | 5.30 - 5.60 | Singlet |
| Pyrazole H4 | 6.30 - 6.70 | Doublet or Triplet |
| Pyrazole H5 (in 1,3-isomer) | 7.40 - 7.70 | Doublet |
| Pyrazole H3 (in 1,5-isomer) | 7.70 - 7.90 | Doublet |
Note: The pyrazole proton (H3 or H5) often appears as a singlet if the coupling to H4 is very small.
Diagnostic NOESY Correlations
The following table summarizes the expected key correlations that differentiate the two isomers.
| Isomer | Irradiated Protons | Key Diagnostic NOE Observed | Conclusion |
| 1-Benzyl-5-phenyl-1H-pyrazole | Benzyl-CH₂ (δ ~5.4 ppm) | YES , to Phenyl ortho-H's (~7.4 ppm) | Definitive for 1,5-isomer |
| 1-Benzyl-3-phenyl-1H-pyrazole | Benzyl-CH₂ (δ ~5.4 ppm) | NO , to Pyrazole H5 (~7.5 ppm) | Definitive for 1,3-isomer |
Orthogonal Confirmation with HMBC
While NOESY provides the definitive through-space evidence, Heteronuclear Multiple Bond Correlation (HMBC) offers an excellent through-bond confirmation.[6][7]
-
1,5-Isomer: The protons of the N1-substituent (Benzyl-CH₂) will show a three-bond correlation (³JCH) to the pyrazole C5 carbon.
-
1,3-Isomer: The protons of the N1-substituent (Benzyl-CH₂) will show a three-bond correlation (³JCH) to the pyrazole C3 carbon.
Using both NOESY and HMBC provides an irrefutable structural assignment.
Conclusion
The differentiation of 1,3- and 1,5-disubstituted pyrazole regioisomers is a common but critical challenge in chemical research. While a suite of NMR techniques is necessary for full characterization, 2D NOESY spectroscopy stands out as the most direct and unambiguous method for determining the substitution pattern. The presence of a NOE cross-peak between the protons of the N1-substituent and the pyrazole C5-proton (or the C5-substituent) is a definitive signature of the 1,5-isomer. Its absence is a clear indicator of the 1,3-isomer. By following a careful experimental protocol and complementing the NOESY data with through-bond information from HMBC, researchers can assign the structure of their synthesized pyrazoles with the highest degree of confidence.
References
- Journal of Organic Chemistry and Pharmaceutical Chemistry. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
- Organic & Biomolecular Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. RSC Publishing.
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Available at: [Link]
-
Vinciarelli, G., et al. (2022). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistryOpen, 11(6), e202200043. Available at: [Link]
-
Tamaru, Y., Harada, T., & Yoshida, Z. (1978). THE SELECTIVE SYNTHESIS OF 1,5-DISUBSTITUTED PYRAZOLES AND STRUCTURAL ELUCIDATION OF 1,3- AND 1,5-DISUBSTITUTED PYRAZOLES. Heterocycles, 9(10), 1436. Available at: [Link]
- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Lopez, C., et al. (1994). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 32(5), 284-290.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Claramunt, R. M., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Available at: [Link]
-
Novikova, D. S., et al. (2022). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. Proceedings of the International Conference on Magnetic Resonance. Available at: [Link]
- Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 398-435.
- Ciesielski, O., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 26(25), 18365-18378.
-
Li, Y., et al. (2007). Structure Elucidation of a Pyrazolo[1]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1113-1121. Available at: [Link]
-
Uršič, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. International Journal of Molecular Sciences, 24(18), 14053. Available at: [Link]
-
Glavač, D., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(13), 8820-8833. Available at: [Link]
-
Al-dujaili, A. H., & Mahdi, B. H. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Chemistry, 5(3), 2007-2041. Available at: [Link]
-
Navacchia, M. L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10438. Available at: [Link]
Sources
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- 3. pureportal.spbu.ru [pureportal.spbu.ru]
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Strategic Characterization of N-Isopropyl Pyrazole Derivatives via IR Spectroscopy
Executive Summary
Objective: This guide provides a technical framework for the structural validation of N-isopropyl pyrazole derivatives using Infrared (IR) spectroscopy. It is designed for medicinal chemists requiring rapid, non-destructive differentiation of N-alkylated isomers during lead optimization.
Core Insight: The substitution of the N-proton with an isopropyl group introduces specific aliphatic signatures—most notably the gem-dimethyl doublet —while silencing the broad N-H stretching mode. Accurate interpretation requires distinguishing these aliphatic modes from the heteroaromatic pyrazole "breathing" and stretching vibrations.
Theoretical Grounding: Vibrational Logic
The IR spectrum of an N-isopropyl pyrazole derivative is a superposition of two distinct vibrational systems: the rigid, conjugated pyrazole core and the flexible, aliphatic isopropyl substituent .
The Pyrazole Core (Heteroaromatic System)
The pyrazole ring exhibits characteristic "skeletal" vibrations similar to benzene but shifted due to the electronegativity of the two nitrogen atoms.
-
(C=N) &
(C=C): These occur in the 1500–1600 cm⁻¹ region. The C=N stretch is often the highest frequency ring mode, typically appearing as a sharp band around 1580–1595 cm⁻¹. -
Ring Breathing: A symmetric expansion/contraction of the ring, typically found near 1000 cm⁻¹ .
- (N-N): This bond order is intermediate between single and double. The stretch is variable but often assigned in the 1090–1110 cm⁻¹ or 1400–1440 cm⁻¹ range depending on the substitution pattern and coupling.
The Isopropyl Substituent (Aliphatic Marker)
The isopropyl group (
- (C-H) Stretching: Occurs below 3000 cm⁻¹ (2850–2980 cm⁻¹).[1][2][3]
-
Gem-Dimethyl Deformation: The critical diagnostic feature. The two methyl groups attached to the same carbon interact during bending vibrations, splitting the symmetric deformation band into a doublet near 1380 cm⁻¹ and 1360 cm⁻¹ .
Logic Flow for Structural Assignment
The following diagram illustrates the hierarchical decision process for assigning bands in these derivatives.
Figure 1: Hierarchical decision tree for distinguishing N-isopropyl derivatives from N-H and other N-alkyl analogs based on IR spectral features.
Comparative Guide: N-Isopropyl vs. Alternatives
To validate the synthesis of an N-isopropyl pyrazole, one must confirm the absence of precursor bands and the appearance of product-specific bands.
Table 1: Spectral differentiating markers
| Feature | N-Unsubstituted (Precursor) | N-Isopropyl (Product) | N-Phenyl (Alternative) |
| 3100–3400 cm⁻¹ | Strong, Broad ( | Absent | Absent |
| 2800–3000 cm⁻¹ | Weak (Aromatic C-H only) | Strong, Multi-band ( | Weak (Aromatic C-H >3000) |
| 1360–1390 cm⁻¹ | Non-diagnostic | Distinct Doublet (Gem-dimethyl | Single/Absent |
| 1580–1600 cm⁻¹ | |||
| ~1250 cm⁻¹ |
Detailed Band Assignment (Prototype: 1-Isopropyl-3-methyl-5-pyrazolone)
When analyzing a specific derivative, such as a pyrazolone, the carbonyl stretch adds another layer of information.[4]
| Frequency (cm⁻¹) | Vibration Mode | Assignment Logic |
| 2970, 2930 | Asymmetric and symmetric stretching of the isopropyl methyls. | |
| 2870 | Stretching of the tertiary C-H on the isopropyl group. | |
| 1680–1700 | Carbonyl stretch (if pyrazolone). Higher frequency indicates lack of H-bonding compared to N-H precursor. | |
| 1590 | Pyrazole ring double bond stretch. | |
| 1385, 1365 | Gem-dimethyl doublet . Diagnostic for isopropyl. | |
| 1240–1280 | Stretching vibration of the bond connecting the pyrazole nitrogen to the isopropyl carbon. |
Experimental Protocol: "The Hygroscopic Challenge"
N-isopropyl pyrazoles, particularly low molecular weight derivatives (e.g., 1-isopropyl-pyrazole), often exist as oils or low-melting solids that are hygroscopic. Standard KBr pellet preparation can introduce moisture artifacts (broad O-H bands at 3400 cm⁻¹) that mimic the N-H stretch of the starting material, leading to false negatives.
Validated Workflow (ATR Method)
Rationale: Attenuated Total Reflectance (ATR) eliminates the need for KBr, reducing moisture contamination and sample preparation time.
-
Background Correction: Clean the ZnSe or Diamond crystal with isopropanol. Collect a background spectrum (32 scans) to remove atmospheric CO₂ and H₂O lines.
-
Sample Deposition:
-
If Liquid/Oil: Place 1 drop directly on the crystal.
-
If Solid: Place ~5 mg on the crystal and apply high pressure using the anvil to ensure optical contact.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹; Scans: 16–32).
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison is needed) to account for penetration depth dependence on wavelength.
-
Validation: Check 3400 cm⁻¹ region. If a broad band exists, dry the sample under vacuum and re-run.
Workflow Visualization
Figure 2: Operational workflow for handling hygroscopic N-isopropyl pyrazole derivatives to ensure spectral integrity.
References
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard reference for gem-dimethyl doublet assignments).
- Pavia, D. L., et al. (2015). Introduction to Spectroscopy. Cengage Learning.
-
El-Sawy, E. R., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.[5] Link
-
Chithambarathanu, T., et al. (2025).[6] Vibrational analysis of some pyrazole derivatives. ResearchGate.[7] Link
-
NIST Chemistry WebBook. Infrared Spectra of Pyrazole and derivatives. Link
Sources
A Comparative Guide to the UV-Vis Absorption Properties of 5-Methyl-1-Isopropylpyrazole and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 5-methyl-1-isopropylpyrazole, a heterocyclic compound of significant interest in medicinal chemistry. By comparing its spectral characteristics with those of parent pyrazole and other alkyl-substituted derivatives, this document offers valuable insights for researchers engaged in the development of pyrazole-based therapeutic agents. The following sections detail the theoretical underpinnings of UV-Vis spectroscopy, present comparative experimental data, and provide a comprehensive protocol for obtaining reliable spectral measurements.
The Significance of Pyrazole Scaffolds in Drug Discovery
Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous clinically approved drugs.[1][2] Their five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of electronic and steric properties, making them versatile building blocks for designing molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Understanding the fundamental physicochemical properties of these compounds, such as their interaction with UV-Vis light, is a critical step in their development and characterization.
Fundamentals of UV-Vis Spectroscopy of Pyrazoles
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[5] For organic molecules like pyrazoles, absorption in the 200-400 nm range typically results from electronic transitions of π-electrons in the aromatic ring and non-bonding (n) electrons on the nitrogen atoms to higher energy anti-bonding (π) orbitals.[6] These transitions are denoted as π → π and n → π*.
The specific wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly dependent on the molecule's structure. Substituents on the pyrazole ring can alter the energy difference between the electronic ground and excited states, leading to shifts in the λmax. This phenomenon, known as a solvatochromic shift, can also be influenced by the polarity of the solvent used for the measurement.[7]
Comparative UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Pyrazole | Gas Phase | 203 | Not specified |
| 3,5-Dimethylpyrazole | Not specified | UV/Visible spectrum available | Not specified |
| 3-Methyl-5-phenylpyrazole | Not specified | ~245 | Log ε ~4.1 (approx. 12,600) |
| Complex Pyrazolone Derivatives | DMF | 251 - 342 | Not specified |
| Pyrazole Azo Dyes | Ethanol | 216 - 359 | Not specified |
Data sourced from multiple publicly available databases and research articles.[1][5][8][9][10]
Analysis of Structural Effects:
-
Parent Pyrazole: The unsubstituted pyrazole ring exhibits a strong absorption band around 203 nm in the gas phase, which is characteristic of a π → π* transition within the aromatic system.[1]
-
Alkyl Substitution: The addition of alkyl groups, such as methyl and isopropyl groups in 5-methyl-1-isopropylpyrazole, is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of the λmax compared to the parent pyrazole. This is due to the electron-donating nature of alkyl groups, which can slightly raise the energy of the highest occupied molecular orbital (HOMO).
-
Aromatic Substitution: As seen with 3-methyl-5-phenylpyrazole, the introduction of a phenyl group, which extends the conjugated π-system, results in a significant bathochromic shift to around 245 nm and a substantial increase in molar absorptivity.[5] This is a common effect observed when chromophores are conjugated.[11]
-
Functional Groups: The presence of other chromophores, as seen in pyrazolone derivatives and pyrazole azo dyes, leads to more complex spectra with absorption bands extending to longer wavelengths, sometimes into the visible region.[8][9]
Based on this comparative data, it is predicted that the primary π → π* absorption band for 5-methyl-1-isopropylpyrazole in a non-polar solvent would likely occur in the range of 210-220 nm . The molar absorptivity is expected to be in the range of typical π → π* transitions for such heterocyclic systems.
Causality in Experimental Design for UV-Vis Spectroscopy
The choices made during the experimental setup for UV-Vis spectroscopy are critical for obtaining accurate and reproducible data. The underlying principles are governed by the Beer-Lambert Law.
The Beer-Lambert Law: This fundamental law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.[12][13] The relationship is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (in L·mol⁻¹·cm⁻¹), a constant that is characteristic of the substance at a specific wavelength.
-
c is the concentration of the analyte (in mol·L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
This law dictates the necessity of using a blank to zero the spectrophotometer and the importance of preparing samples within a concentration range that yields an absorbance reading ideally between 0.1 and 1.0 for maximum accuracy.
Experimental Workflow for UV-Vis Spectroscopy
The following diagram and protocol outline the standard workflow for determining the UV-Vis absorption spectrum of a solid organic compound like 5-methyl-1-isopropylpyrazole.
Caption: Workflow for UV-Vis Analysis of a Solid Organic Compound.
Detailed Experimental Protocol
1. Solvent Selection and Preparation:
-
Rationale: The solvent must dissolve the analyte and be transparent in the wavelength range of interest.[6] The solvent's UV cutoff is the wavelength below which it absorbs significantly.[2][12] Ethanol is a common choice with a UV cutoff of approximately 204 nm, making it suitable for analyzing many pyrazole derivatives.[14]
-
Procedure:
-
Select a spectroscopic grade solvent (e.g., ethanol, 99.5%+).
-
Prepare a "blank" sample by filling a quartz cuvette with the pure solvent.
-
2. Sample Preparation:
-
Rationale: Accurate concentration determination is crucial for calculating molar absorptivity. A stock solution is prepared and then diluted to a series of concentrations that will give absorbance readings in the optimal range of the spectrophotometer.
-
Procedure:
-
Accurately weigh a small amount of the solid compound (e.g., 10 mg of 5-methyl-1-isopropylpyrazole).
-
Dissolve the compound in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL in a 10 mL volumetric flask).
-
Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations.
-
3. Instrument Setup and Measurement:
-
Rationale: The spectrophotometer needs to be properly warmed up and calibrated to ensure accurate readings. A baseline scan with the blank solvent corrects for any absorbance from the solvent and the cuvette.[15]
-
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.[3]
-
Set the desired wavelength range for the scan (e.g., 190-400 nm for pyrazole derivatives).
-
Place the blank cuvette in the sample holder and perform a baseline correction or "zero" the instrument.[1]
-
Replace the blank with the cuvette containing the most dilute sample and acquire the absorption spectrum.
-
Repeat the measurement for each of the prepared dilutions, starting with the least concentrated.
-
Rinse the cuvette with the next sample solution before filling to ensure no carryover.
-
4. Data Analysis:
-
Rationale: The collected spectra are analyzed to determine the λmax and to calculate the molar absorptivity using the Beer-Lambert law.
-
Procedure:
-
From the spectrum of one of the diluted samples, identify the wavelength of maximum absorbance (λmax).
-
At the determined λmax, record the absorbance values for all the prepared dilutions.
-
Create a calibration curve by plotting absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression on the data points. The slope of the line will be equal to the molar absorptivity (ε) if the path length is 1 cm.
-
Conclusion
The UV-Vis absorption properties of 5-methyl-1-isopropylpyrazole are a key characteristic for its identification and quantification. While direct experimental data is limited, a comparative analysis with related pyrazole derivatives suggests a primary absorption band in the 210-220 nm region due to π → π* electronic transitions. The precise λmax and molar absorptivity can be determined experimentally following the detailed protocol provided. This information is invaluable for drug development professionals in establishing purity, determining concentration, and studying the electronic structure of this important class of heterocyclic compounds.
References
-
FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. Retrieved from [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2019, August 30). PMC. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ijrpr.com. Retrieved from [Link]
-
Patsnap. (2025, February 27). Beer's Law Explained: Definition, Formula, and Applications. Retrieved from [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Taylor & Francis. Retrieved from [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). University of Texas at El Paso. Retrieved from [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022, August 11). PMC. Retrieved from [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Retrieved from [Link]
-
UV-vis absorption spectra of 3a and 3b (1.5 × 10 −5 mol/ L) in ethanol at room temperature. (n.d.). ResearchGate. Retrieved from [Link]
-
The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]
-
1H-Pyrazole, 3-methyl-5-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
UV-Vis Spectroscopy of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (2016, May 18). MDPI. Retrieved from [Link]
-
UV-Visible Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
How to prepare solid sample for UV test? Why UV-Vis absorption show negative value? (2021, May 3). ResearchGate. Retrieved from [Link]
-
Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023, September 9). MDPI. Retrieved from [Link]
-
Ultraviolet/visible spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
3,5-Dimethylpyrazole. (n.d.). NIST WebBook. Retrieved from [Link]
-
Mastering Spectrophotometry: Step-by-Step Guide to Using Spectrophotometers and UV Spectrometers. (2024, October 13). MxRady. Retrieved from [Link]
-
Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and. (n.d.). Semantic Scholar. Retrieved from [Link]benzene-(PPB)%3A-UV-VIS-Absorption-Spectra-in-Elsherif-Zubi/f05e263d59647225c569f69766d74488a03299c0)
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31). MDPI. Retrieved from [Link]
Sources
- 1. mxrady.com [mxrady.com]
- 2. The Operating Manual for UV-Vis Spectrophotometer | Universal Lab Blog [universallab.org]
- 3. A Beginner’s Guide to Using a Spectrophotometer - Band Optics [band-optics.com]
- 4. (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent [academia.edu]
- 5. mt.com [mt.com]
- 6. agilent.com [agilent.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. icuvets.com [icuvets.com]
- 14. edu.rsc.org [edu.rsc.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Safety Operating Guide
5-methyl-1-(propan-2-yl)-1H-pyrazole proper disposal procedures
[1]
Executive Summary & Immediate Action Card
5-methyl-1-(propan-2-yl)-1H-pyrazole (also known as 1-Isopropyl-5-methyl-1H-pyrazole ) is a nitrogen-containing heterocyclic building block used in pharmaceutical synthesis.[1] While often stable, it presents specific hazards regarding irritation and potential flammability.
IMMEDIATE DISPOSAL PROFILE:
-
Waste Class: Hazardous Organic Waste (Non-Halogenated).
-
RCRA Status: Non-listed (Characteristic Waste: Likely D001 Ignitable if liquid; otherwise Toxic/Irritant).
-
Disposal Method: High-temperature incineration via licensed contractor.[1]
-
Drain Disposal: STRICTLY PROHIBITED .
Emergency Response (Spills < 100 mL)
-
Evacuate immediate area of non-essential personnel.
-
Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Absorb: Use vermiculite or sand.[2] Do not use paper towels if the substance is hot or fuming.
-
Collect: Scoop into a wide-mouth high-density polyethylene (HDPE) jar.
-
Label: "Hazardous Waste - Debris from Spill of 1-Isopropyl-5-methylpyrazole."[1]
Chemical Identification & Hazard Assessment
Accurate identification is the first step in compliant disposal. This compound is an alkyl-substituted pyrazole.[1]
| Property | Details |
| IUPAC Name | This compound |
| Common Name | 1-Isopropyl-5-methyl-1H-pyrazole |
| CAS Number | Note: Specific isomer CAS may vary; often associated with 1006495-81-3 (amine derivatives) or 26964-54-5 (dihydro form).[1] Treat as generic alkyl pyrazole. |
| Molecular Formula | C₇H₁₂N₂ |
| Physical State | Liquid (typically) or low-melting solid.[1] |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); Poorly soluble in water. |
GHS Hazard Classification[1][3][4]
Waste Stream Segregation Logic
Proper segregation prevents dangerous chemical reactions in waste drums.
Compatibility Matrix:
-
✅ Compatible With: Non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate, Toluene).
-
❌ Incompatible With (DO NOT MIX):
-
Strong Oxidizers: (Nitric acid, Peroxides, Permanganates) – Risk of fire/explosion.
-
Halogenated Solvents: (DCM, Chloroform) – Keep separate to minimize disposal costs, though chemically stable.
-
Aqueous Acids/Bases: Segregate to prevent unexpected heat generation or hydrolysis.
-
Step-by-Step Disposal Protocols
Protocol A: Routine Liquid Waste (Mother Liquors/Stock Solutions)
Objective: Safe accumulation of reaction mixtures containing the pyrazole.
-
Container Selection: Use a chemically resistant container (HDPE or Glass with Teflon-lined cap).
-
Bulking:
-
If the solvent system is non-halogenated (e.g., MeOH, EtOAc), pour into the "Non-Halogenated Organic" waste stream.
-
If dissolved in DCM/Chloroform , pour into the "Halogenated Organic" waste stream.
-
-
Labeling:
-
Closure: Cap tightly when not actively adding waste.
Protocol B: Solid Waste & Contaminated Debris
Objective: Disposal of vials, syringes, and drying agents (MgSO4) contaminated with the compound.
-
Segregation: Do not throw in regular trash or biohazard bins.
-
Packaging:
-
Trace Contamination: Place empty vials, pipettes, and weighing boats into a "Solid Chemical Waste" drum or pail.
-
Gross Contamination: If a vial contains significant residual solid/liquid (>3% volume), it must be bulked into liquid waste (Protocol A) or the entire vial packed in a separate "Lab Pack" container.
-
-
Sharps: Contaminated needles must go into a Chemically Contaminated Sharps container (distinct from Bio-Sharps).
Protocol C: HPLC Effluent
Objective: Automated waste collection from analytical instruments.
-
Line Management: Ensure the HPLC waste line feeds directly into a secondary containment carboy.
-
Solvent Composition: Since mobile phases often contain water/acetonitrile, this mixture is classified as "Aqueous/Organic Mixture."
-
Disposal: Cap the carboy when 90% full. Label as "Flammable/Toxic Liquid."
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the decision-making process for disposing of this compound based on its physical state and concentration.
Caption: Operational logic for segregating pyrazole waste streams based on solvent compatibility and contamination levels.
Regulatory Framework & Compliance
EPA/RCRA Classification
Under the US Resource Conservation and Recovery Act (RCRA), this specific pyrazole is not explicitly listed on the P-list (acutely hazardous) or U-list (toxic).[1] However, the generator must determine if it exhibits Characteristic Hazards :
-
Ignitability (D001): Applicable if the waste formulation has a flash point < 60°C (140°F).
-
Toxicity: While not a standard TCLP contaminant, the "General Duty Clause" requires treating it as toxic based on its GHS profile.
Transport (DOT)
If transporting pure material for disposal:
-
Proper Shipping Name: Flammable Liquid, N.O.S. (or Toxic Liquid, Organic, N.O.S. depending on exact hazard data).
-
UN Number: UN 1993 or UN 2810.
-
Packing Group: III (typically).
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. nswai.org [nswai.org]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
